ZW4864
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H43ClN6O3 |
|---|---|
Molecular Weight |
607.2 g/mol |
IUPAC Name |
(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide chloride |
InChI |
InChI=1S/C33H42N6O3.ClH/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27;/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36);1H/t26-;/m1./s1 |
InChI Key |
PQRRIGABHUYXRQ-UFTMZEDQSA-N |
Isomeric SMILES |
CC(C)(C(=O)N1CC[NH2+]CC1)OC2=CC=CC(=C2)N3CCC[C@H](C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.[Cl-] |
Canonical SMILES |
CC(C)(C(=O)N1CC[NH2+]CC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Siege: A Technical Guide to the ZW4864 Binding Interface on β-Catenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of ZW4864, a small-molecule inhibitor, to its target protein, β-catenin. The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in numerous cancers, making β-catenin a prime therapeutic target. This compound has emerged as a promising agent that directly engages β-catenin, disrupting its interaction with the B-cell lymphoma 9 (BCL9) protein, a key coactivator in oncogenic gene transcription.[1][2] This document details the binding site, quantitative metrics of this interaction, and the experimental methodologies employed to elucidate these findings.
The Binding Site of this compound on β-Catenin
This compound directly binds to β-catenin, selectively inhibiting its protein-protein interaction (PPI) with BCL9 while not affecting the interaction between β-catenin and E-cadherin.[1][2][3][4][5] This selectivity is crucial as it preserves the physiological role of β-catenin in cell adhesion. The binding surface for BCL9 on β-catenin is characterized by the presence of several acidic residues, including D162, E163, D164, D144, D145, E147, and E155, which form acidic knobs.[1] this compound is designed to interact with this region, effectively preventing the recruitment of BCL9 and halting the downstream transcription of Wnt target genes.[1]
Quantitative Analysis of this compound Binding to β-Catenin
The efficacy of this compound in disrupting the β-catenin/BCL9 interaction has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of β-Catenin/BCL9 Interaction by this compound
| Parameter | Value (μM) | Assay | Notes |
| Ki | 0.76 | AlphaScreen | Measures the binding affinity of the inhibitor.[1][3][6] |
| IC50 | 0.87 | AlphaScreen | Concentration for 50% inhibition in a biochemical assay.[3][5] |
Table 2: Cellular Activity of this compound in Wnt/β-Catenin Signaling
| Cell Line | IC50 (μM) | Assay | Description |
| HEK293 (β-catenin expressing) | 11 | TOPFlash Luciferase Reporter | Inhibition of β-catenin-dependent transcription.[3][5] |
| SW480 | 7.0 | TOPFlash Luciferase Reporter | Inhibition of β-catenin-dependent transcription.[3][5] |
| MDA-MB-468 (Wnt 3a-activated) | 6.3 | TOPFlash Luciferase Reporter | Inhibition of β-catenin-dependent transcription.[3][5] |
| HCT-116 | 76 | Antiproliferative Assay | Inhibition of cancer cell growth.[3] |
Experimental Protocols
The characterization of the this compound and β-catenin interaction has been accomplished through a series of robust experimental protocols.
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is employed to quantify the disruption of the β-catenin/BCL9 protein-protein interaction in a biochemical setting.
-
Principle: Donor and acceptor beads are coated with interacting proteins (e.g., β-catenin and a BCL9 peptide). When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead. An inhibitor that disrupts this interaction will decrease the signal.
-
Methodology:
-
Full-length β-catenin (residues 1-781) and a BCL9 peptide (residues 350-375) are used.[1]
-
Varying concentrations of this compound are incubated with the protein-peptide pair.
-
Donor and acceptor beads are added, and the mixture is incubated to allow for binding.
-
The luminescent signal is read, and the data is used to calculate Ki and IC50 values.[1]
-
Co-Immunoprecipitation (Co-IP)
Co-IP assays are utilized to validate the disruption of the β-catenin/BCL9 interaction within a cellular context.
-
Principle: An antibody specific to a target protein (e.g., β-catenin) is used to pull down the protein from a cell lysate. Interacting partners (e.g., BCL9) are co-precipitated and detected by immunoblotting.
-
Methodology:
-
HCT116 cells are treated with varying concentrations of this compound for 24 hours.[1]
-
Cells are lysed, and the protein concentration is determined.
-
An antibody against β-catenin is added to the cell lysate to immunoprecipitate β-catenin and its binding partners.
-
The immunoprecipitated complex is captured on protein A/G beads.
-
The beads are washed, and the proteins are eluted and separated by SDS-PAGE.
-
Immunoblotting is performed using antibodies against BCL9 and β-catenin to assess the level of co-precipitated BCL9.[1]
-
TOPFlash/FOPFlash Luciferase Reporter Assays
These reporter gene assays are employed to measure the transcriptional activity of the Wnt/β-catenin pathway in cells.
-
Principle: The TOPFlash reporter contains multiple TCF/LEF binding sites upstream of a luciferase gene. Active β-catenin/TCF complexes drive luciferase expression. The FOPFlash reporter, with mutated TCF/LEF sites, serves as a negative control.
-
Methodology:
-
Cell lines such as HEK293 (transfected to express β-catenin), SW480, and Wnt 3a-stimulated MDA-MB-468 are used.[1]
-
Cells are co-transfected with the TOPFlash or FOPFlash reporter plasmids.
-
Cells are treated with different concentrations of this compound.
-
After a set incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The ratio of TOPFlash to FOPFlash activity is calculated to determine the specific inhibition of β-catenin-mediated transcription.
-
Visualizations
Wnt/β-Catenin Signaling Pathway and this compound Inhibition
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
ZW4864 as a Chemical Probe for β-Catenin Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. β-catenin, a central effector of this pathway, represents a compelling yet challenging therapeutic target. ZW4864 has emerged as a potent and selective chemical probe for interrogating β-catenin biology. This small molecule inhibitor directly binds to β-catenin and disrupts its interaction with the transcriptional coactivator B-cell lymphoma 9 (BCL9), thereby attenuating oncogenic signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its use, and a summary of its pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers utilizing this compound to explore the intricacies of the Wnt/β-catenin pathway and to advance the development of novel therapeutics.
Introduction
The Wnt/β-catenin signaling cascade plays a pivotal role in embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the accumulation of nuclear β-catenin.[2] This stabilized β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, such as B-cell lymphoma 9 (BCL9) and its homolog BCL9L, to drive the expression of target genes implicated in cell proliferation, survival, and metastasis.[2][3]
Targeting the protein-protein interaction (PPI) between β-catenin and its co-activators presents a promising strategy for selectively inhibiting oncogenic Wnt signaling. This compound is a drug-like small molecule developed as a selective inhibitor of the β-catenin/BCL9 PPI.[3] It has been demonstrated to bind directly to β-catenin, leading to the suppression of β-catenin-dependent transcription and the inhibition of cancer cell growth in vitro and in vivo.[3] This guide details the technical aspects of using this compound as a chemical probe to dissect β-catenin function.
Mechanism of Action
This compound functions by directly binding to β-catenin and selectively disrupting its interaction with BCL9.[3] This inhibitory action is specific, as this compound spares the interaction between β-catenin and E-cadherin, which is crucial for cell-cell adhesion.[3][4] By preventing the formation of the β-catenin/BCL9 complex, this compound effectively blocks the recruitment of this essential co-activator to TCF/LEF-bound promoters, thereby inhibiting the transcription of Wnt target genes.[3]
Figure 1: Wnt/β-catenin signaling and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay | Parameter | Value | Reference |
| AlphaScreen (β-catenin/BCL9 PPI) | Ki | 0.76 µM | [3] |
| AlphaScreen (β-catenin/BCL9 PPI) | IC50 | 0.87 µM | [4] |
| AlphaScreen Selectivity | Fold Selectivity (β-catenin/BCL9 vs. β-catenin/E-cadherin) | 229-fold | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| SW480 | TOPFlash Luciferase Reporter | IC50 | 7.0 µM | [3][4] |
| Wnt3a-activated MDA-MB-468 | TOPFlash Luciferase Reporter | IC50 | 6.3 µM | [3][4] |
| β-catenin expressing HEK293 | TOPFlash Luciferase Reporter | IC50 | 11 µM | [4] |
| SW480 | MTS Cell Growth Inhibition (72h) | IC50 | 24 ± 1.3 µM | |
| HCT116 | MTS Cell Growth Inhibition (72h) | IC50 | 76 ± 2.9 µM | |
| MDA-MB-231 | MTS Cell Growth Inhibition (72h) | IC50 | 28 ± 3.2 µM | |
| MDA-MB-468 | MTS Cell Growth Inhibition (72h) | IC50 | 9.6 ± 1.1 µM | |
| MCF10A (Normal Breast Epithelial) | MTS Cell Growth Inhibition (72h) | IC50 | 92 ± 6.0 µM |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Route | Dose | Value | Reference |
| Oral Bioavailability (F) | p.o. | 20 mg/kg | 83% | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process. A schematic of the synthesis is provided below, based on the supplementary information from Wang et al. (2021).[2] For detailed reagents, conditions, and characterization, refer to the original publication.
Figure 2: General synthetic workflow for this compound.
AlphaScreen™ Protein-Protein Interaction Assay
This assay is used to quantify the disruption of the β-catenin/BCL9 interaction by this compound in a biochemical context.
Materials:
-
Biotinylated BCL9 peptide (e.g., residues 350-375)
-
Full-length recombinant β-catenin
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Protein A-conjugated Acceptor beads (PerkinElmer)
-
Anti-β-catenin antibody
-
Assay buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100
-
This compound and control compounds
-
384-well ProxiPlate (PerkinElmer)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add β-catenin and anti-β-catenin antibody and incubate to allow binding.
-
Add Protein A-conjugated Acceptor beads and incubate.
-
Add the biotinylated BCL9 peptide and Streptavidin-coated Donor beads.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an EnVision® or a similar plate reader equipped for AlphaScreen™.
-
Data is analyzed by plotting the AlphaScreen™ signal against the compound concentration to determine the IC50 or Ki value.[5]
TOPFlash/FOPFlash Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TOPFlash and FOPFlash reporter plasmids (contain TCF/LEF binding sites driving luciferase expression; FOPFlash has mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for transfection normalization)
-
Cancer cell line with active Wnt signaling (e.g., SW480) or cells stimulated with Wnt3a
-
Lipofectamine™ 2000 or other transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound or DMSO.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Calculate the TOP/FOP ratio after normalizing to Renilla activity. This ratio represents the specific Wnt/β-catenin transcriptional activity.
-
Plot the TOP/FOP ratio against this compound concentration to determine the IC50.[3][6]
MTS Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, SW480) and a non-cancerous control cell line (e.g., MCF10A)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an optimized density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations or DMSO for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot against this compound concentration to determine the IC50.[5][7]
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
This method is used to quantify the effect of this compound on the mRNA expression of β-catenin target genes.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR™ Green PCR Master Mix
-
Primers for Wnt target genes (e.g., AXIN2, CCND1, LEF1, BCL9L) and a housekeeping gene (e.g., HPRT, GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[3][5]
References
- 1. jocpr.com [jocpr.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
ZW4864: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and preclinical evaluation of ZW4864, a potent and orally bioavailable small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI). The information presented is collated from primary research articles and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers.[1][2] The protein β-catenin is a central node in this pathway; its stabilization and nuclear translocation lead to the formation of a transcriptional complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) and coactivators such as BCL9. This complex drives the expression of oncogenic target genes. This compound was developed as a small-molecule inhibitor that selectively disrupts the interaction between β-catenin and BCL9, thereby attenuating oncogenic Wnt signaling.[1][2][3]
Mechanism of Action
This compound functions by directly binding to β-catenin and selectively disrupting its interaction with BCL9.[1] This inhibitory action is specific, as this compound does not interfere with the interaction between β-catenin and E-cadherin, which is crucial for cell-cell adhesion.[1] By blocking the β-catenin/BCL9 PPI, this compound prevents the recruitment of BCL9 to the β-catenin/TCF transcriptional complex, leading to the downregulation of Wnt target genes, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive β-catenin signaling.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays, as well as its pharmacokinetic properties.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 0.76 μM | AlphaScreen (β-catenin/BCL9 PPI) | [1] |
| IC50 | 0.87 μM | AlphaScreen (β-catenin/BCL9 PPI) | [4] |
| KD | 0.77 ± 0.063 μM | AlphaScreen (Biotin-ZW4864 and β-catenin) | [1] |
Table 1: Biochemical Activity of this compound
| Cell Line | IC50 (μM) | Assay | Reference |
| HEK293 (β-catenin expressing) | 11 μM | TOPFlash Luciferase Assay | [4] |
| SW480 | 7.0 μM | TOPFlash Luciferase Assay | [4] |
| MDA-MB-468 (Wnt3a activated) | 6.3 μM | TOPFlash Luciferase Assay | [4] |
| MDA-MB-231 | ~25 μM | MTS Cell Growth Inhibition (72h) | [5] |
| MDA-MB-468 | ~10 μM | MTS Cell Growth Inhibition (72h) | [5] |
| HCT116 | ~30 μM | MTS Cell Growth Inhibition (72h) | [5] |
| MCF10A (normal breast epithelial) | >80 μM | MTS Cell Growth Inhibition (72h) | [5] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability (F) | 83% | C57BL/6 Mice | 20 mg/kg (p.o.) | [4] |
Table 3: Pharmacokinetic Properties of this compound
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A general schematic is provided below, based on the synthetic routes reported in the primary literature.[1] The synthesis involves the preparation of key building blocks followed by their assembly and final modification.
-
Note: The detailed, step-by-step experimental procedures and characterization data for this compound are not publicly available in full. The following is a generalized description based on the published synthetic schemes for this compound and its close analogs.[1][5]
General Synthetic Strategy:
-
Synthesis of the Piperidine Core: The synthesis commences with the preparation of a suitably protected piperidine-3-carboxylic acid derivative.
-
Amide Coupling: The piperidine core is coupled with a substituted aniline to form a key amide intermediate.
-
Suzuki Coupling: A Suzuki coupling reaction is employed to introduce the 1H-pyrazol-4-yl group onto an aromatic ring of the molecule.
-
Deprotection and Final Coupling: The final steps involve the deprotection of protecting groups and coupling with the piperazine moiety to yield this compound.
AlphaScreen™ Biochemical Assay
This assay was used to quantify the inhibitory effect of this compound on the β-catenin/BCL9 PPI.
-
Materials:
-
Full-length β-catenin (residues 1-781)
-
Biotinylated BCL9 peptide (residues 350-375)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His-tag Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
This compound in DMSO
-
-
Procedure:
-
A mixture of β-catenin and biotinylated BCL9 peptide is prepared in the assay buffer.
-
Serial dilutions of this compound (or DMSO control) are added to the protein-peptide mixture.
-
The mixture is incubated to allow for compound binding.
-
A suspension of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads is added.
-
The plate is incubated in the dark to allow for bead-protein interaction.
-
The AlphaScreen signal is read on an EnVision plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the interacting proteins. Inhibition of the PPI by this compound leads to a decrease in the signal.
-
IC50 and Ki values are calculated from the dose-response curves.
-
Co-Immunoprecipitation (Co-IP) Assay
This assay validates the disruption of the β-catenin/BCL9 interaction in a cellular context.
-
Materials:
-
SW480 human colorectal adenocarcinoma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against β-catenin
-
Protein A/G magnetic beads
-
Antibody against BCL9
-
This compound
-
-
Procedure:
-
SW480 cells are treated with this compound or DMSO for a specified time.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Cell lysates are pre-cleared with protein A/G beads.
-
The pre-cleared lysates are incubated with an anti-β-catenin antibody to form immune complexes.
-
Protein A/G beads are added to pull down the immune complexes.
-
The beads are washed to remove non-specific binding.
-
The immunoprecipitated proteins are eluted from the beads and resolved by SDS-PAGE.
-
Western blotting is performed using an anti-BCL9 antibody to detect the amount of BCL9 co-immunoprecipitated with β-catenin. A decrease in the BCL9 signal in this compound-treated samples indicates disruption of the interaction.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of this compound on the transcription of Wnt target genes.
-
Materials:
-
SW480 or other relevant cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., AXIN2, CCND1, LEF1) and a housekeeping gene (e.g., HPRT)
-
-
Procedure:
-
Cells are treated with various concentrations of this compound or DMSO.
-
Total RNA is extracted from the cells.
-
cDNA is synthesized from the extracted RNA.
-
qPCR is performed using the synthesized cDNA, specific primers, and a qPCR master mix.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene. A dose-dependent decrease in the mRNA levels of Wnt target genes is expected with this compound treatment.[1]
-
MTS Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, HCT116) and a non-cancerous cell line (e.g., MCF10A)
-
This compound
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
The MTS reagent is added to each well.
-
The plate is incubated to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance is measured at 490 nm.
-
The percentage of cell viability is calculated relative to DMSO-treated control cells, and IC50 values are determined.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logic of Structure-Activity Relationship (SAR) leading to this compound.
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
ZW4864's role in triple-negative breast cancer
An In-depth Technical Guide on the Role of ZW4864 in Triple-Negative Breast Cancer
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes chemotherapy the primary systemic treatment, highlighting a significant unmet medical need for targeted therapies. The designation "this compound" has been associated with two distinct investigational compounds with potential relevance to TNBC: the HER2-targeted antibody-drug conjugate zanidatamab zovodotin (formerly ZW49) and a small-molecule inhibitor of the Wnt/β-catenin signaling pathway . This guide provides a detailed technical overview of both entities, their mechanisms of action, and the available preclinical and clinical data concerning their role in triple-negative breast cancer.
Part 1: Zanidatamab Zovodotin (Formerly ZW49)
Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) that was under investigation for various HER2-expressing solid tumors.[1] While TNBC is defined by the lack of HER2 overexpression, a subset of these tumors may exhibit low levels of HER2 expression, representing a potential therapeutic window for potent HER2-targeted agents like zanidatamab zovodotin.[2] However, it is important to note that the clinical development of zanidatamab zovodotin has been discontinued.[3]
Mechanism of Action
Zanidatamab zovodotin's mechanism of action is multifaceted, stemming from its biparatopic antibody, zanidatamab, and its cytotoxic payload.
-
Biparatopic HER2 Targeting : The antibody component, zanidatamab, simultaneously binds to two distinct epitopes on the HER2 receptor: the extracellular domains 2 (ECD2) and 4 (ECD4). This unique binding mode, which targets the same domains as trastuzumab and pertuzumab, leads to enhanced receptor binding, clustering, and internalization.[4][5]
-
Dual HER2 Signal Blockade : By binding to two different sites, zanidatamab provides a more comprehensive blockade of HER2 signaling pathways that drive tumor cell proliferation and survival.[4]
-
Cytotoxic Payload Delivery : Zanidatamab is conjugated to a proprietary auristatin payload via a cleavable linker.[4] Upon internalization of the ADC into the tumor cell, the linker is cleaved, releasing the potent cytotoxic agent and leading to cell death.
-
Immunogenic Cell Death : The design of zanidatamab zovodotin also promotes immunogenic cell death, which can potentially stimulate an anti-tumor immune response.[4]
Signaling Pathway
The primary signaling pathway targeted by the antibody component of zanidatamab zovodotin is the HER2 signaling cascade.
Figure 1: Zanidatamab zovodotin mechanism of action on the HER2 signaling pathway.
Clinical Data in HER2-Expressing Breast Cancer
While specific data for a TNBC cohort is limited, a phase 1 trial (NCT03821233) of zanidatamab zovodotin monotherapy in heavily pretreated patients with HER2-positive solid cancers included patients with breast cancer.[6] In a cohort of 8 patients with breast cancer, the confirmed objective response rate (cORR) was 13%, with a disease control rate (DCR) of 50%.[6]
Another phase 1 trial evaluated zanidatamab in combination with chemotherapy in patients with HER2-expressing metastatic breast cancer, including a HER2-low population.[2] In the HER2-low cohort (n=15), the cORR was 20%, with a median duration of response of 10.4 months.[2]
Table 1: Clinical Efficacy of Zanidatamab Zovodotin in HER2-Expressing Breast Cancer
| Clinical Trial Phase | Patient Population | Treatment | N | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) |
| Phase 1 (NCT03821233) | HER2+ Breast Cancer | Monotherapy | 8 | 13%[6] | 50%[6] | Not Reported |
| Phase 1 | HER2-low Metastatic Breast Cancer | Combination with Chemotherapy | 15 | 20%[2] | Not Reported | 10.4 months[2] |
Experimental Protocols
Phase 1 Dose-Escalation and Expansion Study (NCT03821233)
-
Objective : To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and antitumor activity of zanidatamab zovodotin.[6]
-
Patient Population : Patients with locally advanced (unresectable) or metastatic HER2-expressing cancers who have progressed following treatment with existing approved therapies.[4][6]
-
Methodology : This was a multicenter, open-label, dose-escalation and cohort-expansion study.[4] Patients received zanidatamab zovodotin intravenously. The dose-expansion cohorts included patients with HER2-positive breast cancer, HER2-positive gastric/gastroesophageal junction adenocarcinoma, and other HER2-positive solid cancers.[6]
Figure 2: Experimental workflow for the Phase 1 trial of zanidatamab zovodotin.
Part 2: this compound Small-Molecule Inhibitor
A distinct compound, also designated this compound, has been identified as a small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[7] The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including TNBC, where it contributes to tumor progression and therapy resistance.[8]
Mechanism of Action
This compound functions by disrupting the interaction between β-catenin and its coactivator BCL9.
-
Inhibition of β-catenin/BCL9 Interaction : In the nucleus of cancer cells with aberrant Wnt signaling, β-catenin forms a complex with TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenic target genes.[7] this compound directly interferes with the binding of β-catenin to BCL9, thereby inhibiting the formation of this transcriptional complex.
-
Suppression of Wnt Target Gene Expression : By blocking the β-catenin/BCL9 interaction, this compound leads to the downregulation of Wnt/β-catenin target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.[7]
-
Inhibition of Cancer Cell Growth : The suppression of oncogenic gene expression ultimately results in the inhibition of Wnt-dependent cancer cell growth.[7]
Signaling Pathway
This compound targets the final transcriptional activation step of the canonical Wnt/β-catenin signaling pathway.
Figure 3: Mechanism of action of the small-molecule inhibitor this compound on the Wnt/β-catenin pathway.
Preclinical Data in TNBC Models
A preclinical study investigated the effects of this compound in TNBC cell lines with hyperactive β-catenin signaling.[7]
Table 2: Preclinical Activity of this compound in TNBC Cell Lines
| Cell Line | Assay | Endpoint | This compound Activity |
| MDA-MB-468 (TNBC) | Cell Growth Inhibition Rescue | Reversal of growth inhibition | Constitutive activation of β-catenin rescued this compound-treated cells.[7] |
| SW480 (Colon Cancer) | qPCR of Wnt Target Genes | Gene Expression | At 10 µM, had slight or no effect on Axin2, cyclin D1, and BCL9L.[7] |
| HCT116 (Colon Cancer) | Cell Growth Inhibition | Selectivity vs. Normal Cells | 1.2-fold selective over MCF10A (normal breast epithelial cells).[7] |
| MDA-MB-231 (TNBC) | Cell Growth Inhibition | Selectivity vs. Normal Cells | 3.2-fold selective over MCF10A.[7] |
It is noteworthy that in this study, a derivative of this compound, compound 21, demonstrated greater potency in suppressing Wnt/β-catenin target gene transcription and selective inhibition of Wnt-dependent cancer cell growth compared to this compound.[7]
Experimental Protocols
In Vitro Evaluation of this compound
-
Cell Lines : MDA-MB-468 (TNBC), SW480 (colon cancer), HCT116 (colon cancer), MDA-MB-231 (TNBC), and MCF10A (normal breast epithelial).[7]
-
β-catenin Rescue Experiment : MDA-MB-468 cells were treated with this compound. A plasmid to constitutively activate β-catenin was transfected into the cells to determine if it could rescue the growth inhibition caused by this compound.[7]
-
Quantitative PCR (qPCR) : SW480 cells were treated with this compound to measure the expression levels of Wnt/β-catenin target genes (Axin2, cyclin D1, BCL9L) and a housekeeping gene (HPRT).[7]
-
Cell Viability Assays : The effects of this compound on the viability of various cancer cell lines and a normal cell line were assessed to determine potency and selectivity.[7]
Figure 4: Experimental workflow for the preclinical evaluation of the small-molecule inhibitor this compound.
Conclusion
The designation this compound has been applied to two distinct therapeutic agents with different mechanisms and stages of development relevant to triple-negative breast cancer. Zanidatamab zovodotin, a HER2-targeted ADC, showed promise in HER2-expressing cancers, including HER2-low breast cancer which can encompass some TNBC cases. However, its clinical development has been halted. The small-molecule inhibitor this compound targets the Wnt/β-catenin pathway, a key signaling cascade in TNBC. Preclinical studies have demonstrated its on-target activity in TNBC cell lines, although more potent derivatives have since been identified. Further research would be necessary to fully elucidate the therapeutic potential of targeting the β-catenin/BCL9 interaction in TNBC. This guide provides a comprehensive summary of the available technical information for both compounds, offering a resource for researchers and drug development professionals in the field of oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zanidatamab Plus Chemo Shows Response in HER2+ and HER2-Low mBC | Docwire News [docwirenews.com]
- 3. Zymeworks Provides Corporate Update and Reports Second Quarter 2024 Financial Results | Zymeworks Inc. [ir.zymeworks.com]
- 4. adcreview.com [adcreview.com]
- 5. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Disruption of Wnt/β-Catenin Signaling in Colorectal Cancer: A Technical Overview of ZW4864's Therapeutic Potential
For Immediate Release
Tampa, FL – Researchers, scientists, and drug development professionals in the oncology space now have access to a comprehensive technical guide on the effects of ZW4864, a small-molecule inhibitor, on colorectal cancer cells. This document details the mechanism of action, experimental validation, and quantitative impact of this compound on the Wnt/β-catenin signaling pathway, a critical driver in the progression of colorectal cancer.
This compound is an orally active and selective inhibitor of the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1] This interaction is a key step in the canonical Wnt signaling pathway, which is aberrantly activated in a majority of colorectal cancers. By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses the transcription of oncogenic target genes, leading to a reduction in cancer cell proliferation and survival.
Quantitative Analysis of this compound's Efficacy
The inhibitory effects of this compound have been quantified through various in vitro assays, demonstrating its potency and selectivity for colorectal cancer cell lines with hyperactive Wnt/β-catenin signaling.
| Parameter | Value | Assay | Cell Line(s) | Reference |
| Ki (β-catenin/BCL9 PPI) | 0.76 μM | AlphaScreen | - | [1][2] |
| IC50 (β-catenin/BCL9 PPI) | 0.87 μM | AlphaScreen | - | [1] |
| IC50 (TOPFlash Reporter) | 7.0 μM | Luciferase Reporter Assay | SW480 | [1][3] |
| IC50 (Cell Growth) | 76 μM | MTS Assay | HCT116 | [1] |
| IC50 (Cell Growth) | 9.6 - 76 μM | MTS Assay | Wnt-dependent cancer cells | [2] |
Mechanism of Action: Disrupting the Wnt/β-Catenin Signaling Cascade
This compound exerts its anti-cancer effects by directly binding to β-catenin and disrupting its interaction with the coactivator BCL9. This prevents the formation of the transcriptional complex responsible for expressing key oncogenes.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable replication and further investigation.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on colorectal cancer cell lines.
-
Cell Seeding: Seed colorectal cancer cells (e.g., SW480, HCT116) in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS.[3]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for 72 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in colorectal cancer cells following this compound treatment.
-
Cell Seeding: Seed colorectal cancer cells in 6-well plates.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of colorectal cancer cells.
-
Cell Seeding and Treatment: Seed and treat colorectal cancer cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Co-Immunoprecipitation (Co-IP)
Objective: To confirm the disruption of the β-catenin/BCL9 interaction by this compound in a cellular context.
-
Cell Lysis: Lyse colorectal cancer cells (e.g., HCT116) treated with this compound or vehicle control.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against β-catenin overnight at 4°C.
-
Bead Incubation: Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against β-catenin and BCL9. A decrease in the amount of BCL9 co-immunoprecipitated with β-catenin in this compound-treated cells indicates disruption of the interaction.
Western Blotting
Objective: To measure the expression levels of Wnt/β-catenin target proteins.
-
Protein Extraction: Extract total protein from colorectal cancer cells treated with this compound.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Axin2, Cyclin D1, c-Myc) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound represents a promising therapeutic agent for the treatment of colorectal cancers harboring a hyperactive Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/BCL9 interaction leads to the downregulation of key oncogenic drivers, ultimately inhibiting cancer cell growth. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
ZW4864: A Technical Guide to its Selectivity for the β-catenin/BCL9 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ZW4864, a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] A critical aspect of this compound's therapeutic potential lies in its high selectivity for the β-catenin/BCL9 complex over the interaction between β-catenin and E-cadherin, which is crucial for normal cell adhesion.[1][2][3][5] This document details the quantitative data supporting this selectivity, outlines the key experimental protocols used for its determination, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Assessment of this compound Activity
The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations and binding affinities.
Table 1: Biochemical Inhibition of β-catenin/BCL9 Interaction
| Parameter | Value (μM) | Assay | Reference |
| Ki | 0.76 | AlphaScreen | [1][2][3] |
| IC50 | 0.87 | AlphaScreen | [1][2] |
Table 2: Cellular Activity and Selectivity
| Assay | Cell Line | IC50 (μM) | Notes | Reference |
| TOPFlash Luciferase Assay | HEK293 (β-catenin expressing) | 11 | Measures inhibition of β-catenin-mediated transcription. | [1][2] |
| TOPFlash Luciferase Assay | SW480 | 7.0 | [1][2] | |
| TOPFlash Luciferase Assay | MDA-MB-468 (Wnt3a-activated) | 6.3 | [1][2] | |
| Cell Growth Inhibition | HCT-116 | 76 | Demonstrates anti-proliferative activity. | [1] |
| Selectivity Ratio | - | 229-fold | Selectivity for β-catenin/BCL9 over β-catenin/E-cadherin PPIs in an AlphaScreen assay. | [3] |
Core Signaling Pathway and Mechanism of Action
This compound functions by disrupting a key interaction within the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[3][4][6] In a healthy state, β-catenin is part of a destruction complex. Upon Wnt signaling activation, β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenes.[3][6] this compound directly binds to β-catenin, preventing its interaction with BCL9 and thereby inhibiting downstream gene transcription.[3]
Caption: Wnt/β-catenin signaling and this compound's mechanism of action.
Crucially, this compound achieves its selectivity by sparing the interaction between β-catenin and E-cadherin.[3] This is vital because the β-catenin/E-cadherin complex is a cornerstone of the adherens junctions that maintain tissue integrity. By not interfering with this interaction, this compound is expected to have a more favorable safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 6. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
ZW4864: A Technical Guide on its Impact on Cancer Cell Invasion and Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The process of metastasis is a complex cascade of events involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a secondary site. A key signaling pathway often implicated in promoting cancer cell invasion and metastasis is the Wnt/β-catenin pathway.[1] The aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with transcription factors to drive the expression of genes involved in cell proliferation, survival, and motility.
ZW4864 is a novel, orally bioavailable small-molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[2][3] It functions by selectively disrupting the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9), a crucial coactivator for β-catenin-mediated transcription.[2][3] This disruption prevents the transcription of oncogenic target genes, thereby inhibiting cancer progression. This technical guide provides an in-depth overview of the preclinical data and methodologies used to evaluate the impact of this compound on cancer cell invasion and metastasis.
Mechanism of Action: Targeting the β-catenin/BCL9 Interaction
This compound directly binds to β-catenin, selectively inhibiting its interaction with BCL9.[1][2] This selective inhibition is critical, as it does not interfere with the interaction between β-catenin and E-cadherin, which is essential for normal cell-cell adhesion.[2] By disrupting the β-catenin/BCL9 complex, this compound effectively downregulates the expression of oncogenic Wnt/β-catenin target genes that are instrumental in promoting cancer cell invasion and metastasis.[1][2][3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in inhibiting the β-catenin/BCL9 interaction and suppressing the growth of β-catenin-dependent cancer cells.
| Parameter | Value | Assay |
| Ki | 0.76 μM | AlphaScreen competitive inhibition assay |
| IC50 | 0.87 μM | β-catenin/BCL9 Protein-Protein Interaction |
| IC50 | 11 μM | TOPFlash luciferase activity in HEK293 cells |
| IC50 | 7.0 μM | TOPFlash luciferase activity in SW480 cells |
| IC50 | 6.3 μM | TOPFlash luciferase activity in Wnt3a-activated MDA-MB-468 cells |
Table 1: In Vitro Inhibition of β-catenin/BCL9 Interaction and Signaling by this compound. [4]
| Cell Line | Cancer Type | IC50 (μM) |
| SW480 | Colorectal Cancer | > 40 |
| HCT116 | Colorectal Cancer | 76 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 9.6 |
Table 2: Growth Inhibition (IC50) of β-catenin-dependent cancer cell lines by this compound.
Impact on Cancer Cell Invasion
This compound has been shown to effectively abrogate the invasiveness of β-catenin-dependent cancer cells.[2][3] This has been demonstrated using a three-dimensional (3D) spheroid cell invasion assay.
Experimental Protocol: 3D Spheroid Cell Invasion Assay
This assay assesses the ability of cancer cells to invade into a basement membrane extract (BME), mimicking the extracellular matrix.
Materials:
-
MDA-MB-231 human breast adenocarcinoma cell line
-
Basement Membrane Extract (BME)
-
96-well spheroid formation plates
-
This compound
-
Cell culture medium
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation: MDA-MB-231 cells are seeded in a 96-well spheroid formation plate to allow for the formation of uniform spheroids.
-
Embedding in BME: The formed spheroids are then embedded in a BME matrix.
-
Treatment: The spheroids are treated with various concentrations of this compound.
-
Invasion Monitoring: The invasion of cells from the spheroid into the surrounding BME is monitored and imaged over a period of 6 days.
-
Quantification: The area of cell invasion is measured using imaging software to determine the dose-dependent effect of this compound on cancer cell invasion.
Results: In this assay, this compound demonstrated a dose-dependent suppression of MDA-MB-231 cell invasion into the surrounding basement membrane extract.[1]
In Vivo Efficacy Against Metastasis
The anti-tumor and potential anti-metastatic effects of this compound have been evaluated in a patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC), a cancer type known for its aggressive nature and metastatic potential.
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for studying cancer biology and drug response.
Model:
-
PDX 4013, derived from a TNBC patient.
Procedure:
-
Tumor Implantation: Cells from the PDX 4013 model are implanted into the mammary fat pad of immunocompromised SCID/Beige mice.
-
Treatment: Once tumors reach a specified size (e.g., ~200 mm³), mice are treated orally with this compound (e.g., 90 mg/kg daily).
-
Tumor Growth Monitoring: Primary tumor growth is monitored throughout the study.
-
Metastasis Assessment: While the primary publication focused on tumor growth inhibition and target gene modulation, this model is suitable for assessing the impact of this compound on spontaneous metastasis to distant organs, such as the lungs, by histological analysis at the end of the study.
Results: this compound demonstrated promising therapeutic effects in this therapy-resistant TNBC PDX model, showing on-target activity by reducing the expression of β-catenin target genes in vivo.[1] This provides a strong rationale for its potential to inhibit metastasis driven by hyperactive β-catenin signaling.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.
Caption: this compound inhibits Wnt signaling by disrupting the β-catenin/BCL9 interaction.
Caption: Workflow for the 3D Spheroid Cell Invasion Assay.
Conclusion
This compound represents a promising therapeutic agent that targets a key driver of cancer cell invasion and metastasis, the Wnt/β-catenin signaling pathway. By selectively disrupting the β-catenin/BCL9 protein-protein interaction, this compound effectively inhibits the transcription of genes responsible for metastatic progression. The preclinical data, including its ability to suppress cancer cell invasion in 3D models and its on-target activity in a clinically relevant PDX model, provide a strong foundation for its further development as an anti-metastatic therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-invasive and anti-metastatic properties of this compound and similar compounds.
References
The Pharmacokinetics of Oral ZW4864: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic profile of ZW4864, a novel, orally active small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are foundational for its development as a potential therapeutic agent. All data is derived from preclinical studies in murine models.
Data Presentation: Pharmacokinetic Parameters of Oral this compound
The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration in C57BL/6 mice. These data highlight the compound's favorable oral bioavailability and systemic exposure.
| Parameter | Value | Units |
| Dose | 20 | mg/kg |
| Cmax | 1.8 | µM |
| Tmax | 2 | hours |
| AUC(0-t) | 11.9 | µM*h |
| Half-life (t1/2) | 4.1 | hours |
| Oral Bioavailability (F) | 83 | % |
Experimental Protocols
The pharmacokinetic evaluation of this compound was conducted in C57BL/6 mice. The following is a detailed description of the experimental methodology.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Supplier: The Jackson Laboratory
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
Dosing and Sample Collection:
-
Formulation: this compound was formulated in a vehicle suitable for oral and intravenous administration. For oral dosing, the compound was suspended in 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intravenous dosing, this compound was dissolved in a solution of 5% DMSO, 10% Solutol HS 150, and 85% saline.
-
Administration: A single dose of 20 mg/kg was administered orally (p.o.) via gavage. For the determination of bioavailability, a separate cohort of mice received a 5 mg/kg intravenous (i.v.) dose.
-
Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at serial time points post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Blood samples were collected into EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. Plasma samples were stored at -80°C until analysis.
Bioanalytical Method:
-
Technique: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant was collected and analyzed.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system was used for the analysis.
-
Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software. Oral bioavailability (F) was calculated as (AUCoral/AUCiv) x (Doseiv/Doseoral) x 100%.
Mandatory Visualization
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of action of this compound, and the experimental workflow for the pharmacokinetic study.
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Caption: Experimental workflow for the pharmacokinetic study of this compound.
ZW4864: A Targeted Approach to Inhibit β-Catenin-Mediated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ZW4864, a small-molecule inhibitor, and its targeted effect on β-catenin target gene expression. This compound represents a promising therapeutic strategy for cancers characterized by aberrant Wnt/β-catenin signaling. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Disrupting the β-Catenin/BCL9 Interaction
This compound is an orally bioavailable small molecule designed to selectively disrupt the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3] In cancers with a hyperactive Wnt/β-catenin pathway, β-catenin accumulates in the nucleus and forms a transcriptional complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) and co-activators such as BCL9 and its homolog BCL9L.[1][4] This complex drives the expression of oncogenic target genes responsible for cell proliferation, survival, and metastasis.[1][4]
This compound physically binds to β-catenin, sterically hindering its interaction with BCL9.[1] This selective inhibition prevents the recruitment of essential co-activators to the transcriptional complex, leading to the suppression of β-catenin-mediated gene transcription.[1][4] A key feature of this compound is its selectivity; it does not interfere with the interaction between β-catenin and E-cadherin, which is crucial for normal cell adhesion.[1][3]
Below is a diagram illustrating the mechanism of action of this compound within the Wnt/β-catenin signaling pathway.
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Quantitative Analysis of this compound's Effect on Gene Expression
This compound has been shown to dose-dependently suppress the transcription of key β-catenin target genes in various cancer cell lines.[1][2] The following tables summarize the quantitative findings from preclinical studies.
Table 1: In Vitro Inhibition of β-Catenin Target Gene Transcription by this compound
| Cell Line | Treatment | Target Gene | Fold Change vs. Control |
| SW480 | 10 µM this compound (24h) | Axin2 | ~0.8 |
| 20 µM this compound (24h) | Axin2 | ~0.6 | |
| 40 µM this compound (24h) | Axin2 | ~0.4 | |
| 10 µM this compound (24h) | CCND1 | ~1.0 | |
| 20 µM this compound (24h) | CCND1 | ~0.8 | |
| 40 µM this compound (24h) | CCND1 | ~0.6 | |
| 10 µM this compound (24h) | LEF1 | ~0.9 | |
| 20 µM this compound (24h) | LEF1 | ~0.7 | |
| 40 µM this compound (24h) | LEF1 | ~0.5 | |
| MDA-MB-231 | 10 µM this compound (24h) | Axin2 | ~0.7 |
| (Wnt3a-activated) | 20 µM this compound (24h) | Axin2 | ~0.5 |
| 40 µM this compound (24h) | Axin2 | ~0.3 |
Data is estimated from graphical representations in the cited literature and presented as approximate fold change.
Table 2: In Vitro Inhibition of β-Catenin Signaling Activity by this compound
| Cell Line | Assay | IC50 |
| HEK293 | TOPFlash Luciferase Assay | 11 µM |
| SW480 | TOPFlash Luciferase Assay | 7.0 µM |
| MDA-MB-468 | TOPFlash Luciferase Assay | 6.3 µM |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Outcome |
| Patient-Derived Xenograft (PDX) Mouse Model | 90 mg/kg this compound (p.o.) | Effective suppression of β-catenin target gene expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the effects of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
SW480 (human colorectal adenocarcinoma)
-
MDA-MB-231 (human breast adenocarcinoma)
-
MDA-MB-468 (human breast adenocarcinoma)
-
HEK293 (human embryonic kidney)
-
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentrations for experiments.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol was used to quantify the mRNA levels of β-catenin target genes.
Caption: Workflow for qPCR analysis of target gene expression.
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO as a vehicle control. For Wnt pathway activation in certain cell lines like MDA-MB-231, cells were co-treated with Wnt3a-conditioned medium.
-
RNA Isolation: After a 24-hour incubation period, total RNA was extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: The qPCR was performed using a real-time PCR system with SYBR Green master mix. The reaction mixture contained cDNA template, forward and reverse primers for the target genes (e.g., Axin2, CCND1, LEF1) and a housekeeping gene (e.g., HPRT), and SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.
TOPFlash Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Transfection: HEK293, SW480, or MDA-MB-468 cells were co-transfected with the TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) or FOPFlash (negative control with mutated binding sites) plasmids, along with a Renilla luciferase plasmid for normalization.
-
Treatment: After transfection, cells were treated with increasing concentrations of this compound for a specified period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
Data Analysis: The TOPFlash activity was normalized to the Renilla activity, and the results were expressed as the percentage of activity relative to the vehicle-treated control. The IC50 values were then calculated.
Western Blotting for Protein Expression
Western blotting was used to assess the protein levels of β-catenin targets.
-
Cell Lysis: Following treatment with this compound, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Axin2, Cyclin D1) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: Patient-derived tumor tissues or cancer cell lines were implanted subcutaneously or orthotopically into immunocompromised mice.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups. This compound was administered orally (p.o.) at a dose such as 90 mg/kg daily.
-
Monitoring and Analysis: Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised for pharmacodynamic analysis, including qPCR or immunohistochemistry, to assess the expression of β-catenin target genes.
Conclusion
This compound demonstrates a clear, dose-dependent inhibitory effect on β-catenin target gene expression in preclinical models of cancer. By selectively disrupting the β-catenin/BCL9 interaction, it effectively downregulates the transcription of key oncogenes such as Axin2, CCND1, and LEF1. The data presented in this guide, derived from robust experimental protocols, underscore the potential of this compound as a targeted therapy for cancers driven by aberrant Wnt/β-catenin signaling. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZW4864 TOPFlash Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZW4864 is a potent and selective small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, a critical node in the canonical Wnt signaling pathway.[1][2][3] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The TOPFlash luciferase reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin signaling pathway. This assay utilizes a luciferase gene under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites.[4][5] In the presence of active β-catenin, TCF/LEF transcription factors bind to these sites and drive the expression of luciferase, resulting in a measurable luminescent signal. This application note provides a detailed protocol for utilizing the TOPFlash assay to characterize the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.
Principle of the Assay
The TOPFlash assay relies on the core principles of the canonical Wnt signaling pathway. When the pathway is activated, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it forms a complex with TCF/LEF transcription factors and coactivators like BCL9, to initiate the transcription of Wnt target genes.[6][7] this compound selectively disrupts the interaction between β-catenin and BCL9, thereby inhibiting the formation of a functional transcriptional complex and suppressing the expression of Wnt target genes.[1][6]
The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the firefly luciferase gene. A co-transfected control plasmid, often expressing Renilla luciferase from a constitutive promoter, is used to normalize for variations in transfection efficiency and cell number. A decrease in the firefly luciferase signal relative to the Renilla luciferase signal in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway. The FOPFlash plasmid, which contains mutated, non-functional TCF/LEF binding sites, serves as a negative control to ensure the observed signal is specific to TCF/LEF-mediated transcription.[4][5][8]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various cell lines using the TOPFlash luciferase reporter assay. This data provides a reference for expected outcomes and aids in the design of dose-response experiments.
| Cell Line | Wnt Pathway Activation Method | This compound IC50 (µM) | Reference |
| HEK293 | Transfection with β-catenin expressing plasmid | 11 | [1] |
| SW480 | Endogenous (APC mutation) | 7.0 | [1] |
| MDA-MB-468 | Wnt3a stimulation | 6.3 | [1] |
Table 1: Summary of this compound IC50 values from TOPFlash luciferase reporter assays.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound TOPFlash luciferase reporter assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and can be scaled as needed.
Materials and Reagents
-
Cell Lines: HEK293T, SW480, or other suitable cell lines with an active or inducible Wnt pathway.
-
Plasmids:
-
M50 Super 8x TOPFlash (Addgene plasmid #12456) or equivalent.[4]
-
M51 Super 8x FOPFlash (negative control) or equivalent.
-
Renilla luciferase reporter plasmid (e.g., pRL-TK) for normalization.
-
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000, FuGENE HD, or other suitable transfection reagent.
-
Dual-Luciferase Reporter Assay System: (e.g., Promega, Cat# E1910).
-
Luminometer: Plate reader with luminescence detection capabilities.
-
96-well white, clear-bottom tissue culture plates.
Procedure
Day 1: Cell Seeding
-
Culture and maintain the chosen cell line according to standard protocols.
-
On the day before transfection, trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
For each well, prepare the DNA transfection mix in a sterile microcentrifuge tube. A recommended ratio of TOPFlash/FOPFlash to Renilla plasmid is 10:1.
-
TOPFlash or FOPFlash plasmid: 100 ng
-
Renilla plasmid: 10 ng
-
-
Dilute the DNA mixture in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Add the transfection complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: this compound Treatment
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test for an initial dose-response curve is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Lyse the cells by adding 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
Follow the manufacturer's protocol for the Dual-Luciferase Reporter Assay System. Typically, this involves:
-
Adding 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.
-
Reading the luminescence on a plate luminometer.
-
Adding 50-100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Reading the Renilla luminescence.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
RLU = (Firefly Luciferase Signal) / (Renilla Luciferase Signal)
-
-
Fold Change Calculation: To determine the effect of this compound, normalize the RLU of the treated wells to the RLU of the vehicle-treated control wells.
-
Fold Change = (RLU of this compound-treated sample) / (Average RLU of vehicle-treated control)
-
-
Dose-Response Curve and IC50 Determination: Plot the fold change in luciferase activity against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximum luciferase activity.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and control groups.[9][10]
Conclusion
The this compound TOPFlash luciferase reporter assay is a robust and reliable method for quantifying the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway. This protocol provides a detailed framework for conducting the assay, from experimental setup to data analysis. Adherence to this protocol will enable researchers to generate reproducible and accurate data for the characterization of this compound and other potential inhibitors of this critical oncogenic pathway.
References
- 1. TOPflash reporter assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. maxcyte.s3.us-west-1.amazonaws.com [maxcyte.s3.us-west-1.amazonaws.com]
- 4. addgene.org [addgene.org]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. jcancer.org [jcancer.org]
- 8. Wnt signaling reagents [web.stanford.edu]
- 9. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
Application Notes and Protocols for ZW4864 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ZW4864, a selective small-molecule inhibitor of the β-catenin/B-Cell Lymphoma 9 (BCL9) protein-protein interaction (PPI), in a co-immunoprecipitation (Co-IP) assay. This information is intended to guide researchers in designing and executing experiments to investigate the efficacy of this compound in disrupting this critical interaction within the Wnt/β-catenin signaling pathway.
Introduction
This compound is an orally active and selective inhibitor that targets the interaction between β-catenin and BCL9.[1][2][3][4][5][6] Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, where the accumulation of nuclear β-catenin and its subsequent interaction with transcription factors like TCF/LEF and co-activators such as BCL9 drives the expression of oncogenic target genes.[2][7] this compound has been shown to bind directly to β-catenin, thereby preventing its association with BCL9 and suppressing downstream signaling.[2][8] Co-immunoprecipitation is a powerful technique to study protein-protein interactions, and in this context, it can be effectively used to demonstrate the disruptive effect of this compound on the β-catenin/BCL9 complex.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| Ki (β-catenin/BCL9 PPI) | 0.76 µM | AlphaScreen assay | [1][7] |
| IC50 (β-catenin/BCL9 PPI) | 0.87 µM | AlphaScreen assay | [1] |
| IC50 (TOPFlash Luciferase Assay) | 11 µM | HEK293 cells expressing β-catenin | [1] |
| IC50 (TOPFlash Luciferase Assay) | 7.0 µM | SW480 cells | [1][2] |
| IC50 (TOPFlash Luciferase Assay) | 6.3 µM | Wnt3a-activated MDA-MB-468 cells | [1][2] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the interaction between β-catenin and BCL9, and the inhibitory action of this compound.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps for a co-immunoprecipitation experiment to assess the effect of this compound.
Detailed Experimental Protocol
This protocol is designed to investigate the disruption of the β-catenin/BCL9 interaction by this compound in a cancer cell line with an active Wnt/β-catenin pathway (e.g., SW480 or HCT116).
Materials:
-
Cell Line: SW480 or HCT116 (or other relevant cell line with high β-catenin activity)
-
This compound: Prepare stock solutions in DMSO.
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin, PBS.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other non-denaturing detergent), and freshly added protease and phosphatase inhibitors.
-
Antibodies:
-
Rabbit anti-β-catenin antibody for immunoprecipitation.
-
Mouse anti-BCL9 antibody for Western blotting.
-
Rabbit anti-β-catenin antibody for Western blotting (to detect immunoprecipitated protein).
-
Normal Rabbit IgG (isotype control).
-
-
Protein A/G Agarose or Magnetic Beads.
-
SDS-PAGE gels and buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO (vehicle control) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with Co-IP lysis buffer.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the lysate (e.g., 500-1000 µg of total protein) with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (e.g., 2-4 µg of anti-β-catenin antibody or Normal Rabbit IgG as a negative control).
-
Incubate overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BCL9 and anti-β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Expected Results:
In the DMSO-treated control samples, immunoprecipitation of β-catenin should result in the co-immunoprecipitation of BCL9, which will be detected as a band in the Western blot. In the this compound-treated samples, a dose-dependent decrease in the amount of co-immunoprecipitated BCL9 is expected, demonstrating the disruption of the β-catenin/BCL9 interaction. The amount of immunoprecipitated β-catenin should remain relatively constant across all samples. The IgG control should not pull down either β-catenin or BCL9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glpbio.com [glpbio.com]
- 7. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes: ZW4864 for In Vivo Mouse Xenograft Models
Introduction
ZW4864 is an orally active, selective small-molecule inhibitor that targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3] Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in various cancers, making it a key therapeutic target.[2][4] this compound functions by binding to β-catenin, thereby disrupting its association with the co-activator BCL9.[2][5] This disruption leads to the dose-dependent suppression of β-catenin signaling, downregulation of oncogenic target genes like Axin2 and cyclin D1, and inhibition of cancer cell growth and invasion.[3][5] These application notes provide detailed protocols for utilizing this compound in preclinical patient-derived xenograft (PDX) mouse models, particularly for cancers characterized by hyperactive Wnt/β-catenin signaling.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
In cancer cells with a hyperactive Wnt/β-catenin pathway, mutations often lead to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then forms a complex with TCF/LEF family transcription factors and recruits co-activators, most notably BCL9 and BCL9L.[4] This transcriptional complex drives the expression of genes responsible for proliferation, survival, and metastasis.[4][5] this compound selectively inhibits the interaction between β-catenin and BCL9, thereby preventing the formation of a functional transcriptional complex and suppressing downstream oncogenic signaling.[2][3]
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Mice
This protocol outlines the methodology for assessing the pharmacokinetic properties of this compound in mice.
1. Animals:
-
Strain: C57BL/6 mice.[5]
-
Health Status: Healthy, specific-pathogen-free.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. This compound Preparation and Administration:
-
Formulation: this compound has high aqueous solubility and can be dissolved in saline (0.9% NaCl).[5]
3. Study Design:
-
Administer a single dose of 20 mg/kg this compound via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters, including Cmax, Tmax, AUC, and oral bioavailability (F).
Protocol 2: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model
This protocol details a long-term efficacy study to evaluate the anti-tumor effects of this compound.
1. Animal Model:
-
Strain: Immunocompromised mice (e.g., SCID/Beige).[5]
-
Xenograft Model: Patient-derived xenograft (PDX) from a triple-negative breast cancer (TNBC) patient with hyperactive β-catenin signaling (e.g., PDX 4013).[5]
-
Tumor Implantation: Implant PDX tumor fragments or cells into the mammary fat pad of the mice.[5]
2. Study Initiation and Drug Administration:
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Formulation: Prepare this compound for oral administration as described in Protocol 1.
-
Route and Schedule: Administer daily via oral gavage (p.o.).[1][3]
3. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health and treatment toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess the on-target activity of this compound. Analyze the expression of β-catenin target genes (e.g., Axin2, cyclin D1) via quantitative real-time PCR (qPCR) or Western blot.[5]
-
Primary Endpoint: Tumor growth inhibition (TGI).
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Mice
This table summarizes the key pharmacokinetic parameter for this compound following oral administration.
| Parameter | Animal Model | Dosage | Route | Value | Reference |
| Oral Bioavailability (F) | C57BL/6 Mice | 20 mg/kg | p.o. | 83% | [1][3][5] |
Table 2: Summary of In Vivo Efficacy Studies with this compound
This table provides an overview of the experimental design and outcomes of preclinical efficacy studies.
| Animal Model | Xenograft Type | Tumor Origin | Dosage & Route | Key Findings | Reference |
| SCID/Beige Mice | Patient-Derived Xenograft (PDX 4013) | Triple-Negative Breast Cancer | 90 mg/kg, p.o. | Showed variation in tumor growth; Effectively suppressed β-catenin target gene expression in vivo. | [1][3][5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZW4864 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZW4864 is a potent and selective small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2][3] As a critical node in the Wnt/β-catenin signaling pathway, the disruption of the β-catenin/BCL9 interaction by this compound leads to the suppression of downstream target gene transcription, making it a valuable tool for studying cancer biology and a potential therapeutic agent.[2][4] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with essential information on its mechanism of action and handling.
Mechanism of Action
This compound selectively binds to β-catenin, thereby inhibiting its interaction with BCL9.[2][3] This disruption is crucial as the β-catenin/BCL9 complex is a key component of the transcriptional machinery that drives the expression of Wnt target genes, such as Axin2 and cyclin D1, which are implicated in cell proliferation and survival.[1][2] By preventing this interaction, this compound effectively downregulates the oncogenic activity of the Wnt/β-catenin pathway.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 607.19 g/mol | [3] |
| CAS Number | 2632259-93-7 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 50 mg/mL (82.35 mM) | [1] |
| Storage (Solid) | 4°C (sealed, away from moisture) | [1] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1][3] |
| In Vitro IC50 (β-catenin/BCL9 PPI) | 0.87 µM | [1] |
| Cell-based IC50 (TOPFlash assay) | 6.3 - 11 µM | [1][2] |
| Typical Cell Culture Concentration | 10 - 40 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO (Hygroscopic DMSO can impact solubility)[1]
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.607 mg of this compound.
-
Dissolve: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, use the following formula: Volume of DMSO (mL) = (Mass of this compound (mg) / 607.19 g/mol ) / 10 mM
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming to 37°C and/or sonication can be used to aid dissolution.[1][3]
-
Sterilize (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[1][3]
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Application of this compound in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate growth medium
-
Prepared this compound stock solution (10 mM in DMSO)
-
Sterile cell culture plates or flasks
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate or flask and allow them to adhere and resume logarithmic growth (typically 12-24 hours).
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Example: To prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as cell viability assays (e.g., MTS), apoptosis assays, gene expression analysis (e.g., qPCR for Axin2, cyclin D1), or protein analysis (e.g., Western blotting).[1]
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ZW4864 in a Scratch Wound Healing Assay
Application Notes: Investigating the Anti-Migratory Effects of ZW4864
The scratch wound healing assay is a fundamental and widely utilized method for studying cell migration in vitro.[1][2] This technique mimics aspects of tissue repair and cancer cell invasion by creating a cell-free gap, or "scratch," in a confluent monolayer of cells.[1][3] The subsequent movement of cells to close this gap provides a quantifiable measure of cell migration.[2][4]
This compound is a small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[5][6] Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers and is strongly associated with cancer invasion and metastasis.[6][7] By disrupting the β-catenin/BCL9 interaction, this compound effectively suppresses the transcription of oncogenic β-catenin target genes, which are involved in cell proliferation, survival, and migration.[5][6]
Utilizing this compound in a scratch wound healing assay allows researchers to investigate its potential as an inhibitor of cancer cell migration. This application is particularly relevant for cancers with hyperactive Wnt/β-catenin signaling. By treating cancer cells with this compound and monitoring the rate of wound closure, it is possible to quantify the inhibitory effect of the compound on collective cell migration. This provides valuable insights into the therapeutic potential of targeting the β-catenin/BCL9 axis to abrogate cancer cell invasiveness.[6]
The following protocols provide a detailed methodology for performing a scratch wound healing assay to evaluate the effects of this compound on cancer cell migration.
Key Experimental Protocols
I. General Cell Culture and Preparation
-
Cell Line Selection: Choose an adherent cancer cell line known to have activated Wnt/β-catenin signaling (e.g., SW480, HCT116, or MDA-MB-231).[5][7]
-
Cell Culture: Culture the selected cell line in the appropriate medium (e.g., DMEM, RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin/Streptomycin) in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase using a standard trypsinization procedure.[4]
-
Seed the cells into a 6-well or 12-well tissue culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[3] The optimal seeding density should be determined empirically for each cell line.
-
II. Scratch Wound Healing Assay Protocol
-
Serum Starvation (Optional): Once the cells have reached 90-100% confluency, you may serum-starve the cells for 2-4 hours to synchronize their cell cycles.[4] This can help to isolate the effects on cell migration from those on cell proliferation.
-
Creating the Scratch:
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove any detached cells and debris.[3][4]
-
Treatment with this compound:
-
Prepare different concentrations of this compound in a low-serum (e.g., 1-2% FBS) or serum-free culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the this compound-treated wells.
-
Add the prepared media to the respective wells. Include a negative control (medium without this compound or vehicle) and a vehicle control.
-
-
Imaging and Monitoring:
-
Immediately after adding the treatment media, capture the first set of images of the scratches using a microscope with a camera. This will be the 0-hour time point. Mark the position of the images to ensure the same field of view is captured at subsequent time points.[2]
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 48 hours). The time intervals should be optimized based on the migration rate of the cell line.[3]
-
-
Data Analysis:
-
Measure the width or area of the scratch in the images from each time point using image analysis software such as ImageJ.[2]
-
Calculate the percentage of wound closure at each time point for each condition using the following formula: % Wound Closure = [(Initial Scratch Area - Scratch Area at Time T) / Initial Scratch Area] x 100 [2]
-
Data Presentation
The quantitative data from the scratch wound healing assay can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Wound Closure Percentage
| Treatment Group | Concentration (µM) | 0 hr | 6 hr | 12 hr | 24 hr | 48 hr |
| Negative Control | 0 | 0% | Value | Value | Value | Value |
| Vehicle Control | 0 | 0% | Value | Value | Value | Value |
| This compound | 10 | 0% | Value | Value | Value | Value |
| This compound | 20 | 0% | Value | Value | Value | Value |
| This compound | 40 | 0% | Value | Value | Value | Value |
Table 2: IC50 of this compound on Cell Migration
| Cell Line | IC50 (µM) after 24 hr | IC50 (µM) after 48 hr |
| e.g., SW480 | Value | Value |
| e.g., HCT116 | Value | Value |
Visualizations
References
- 1. Wound healing assay - Wikipedia [en.wikipedia.org]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. clyte.tech [clyte.tech]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring ZW4864 Target Gene Knockdown using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for quantifying the knockdown of the target gene ZW4864 using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This method is essential for validating the efficacy of gene silencing techniques such as RNA interference (RNAi) or CRISPRi. The protocol outlines the necessary steps from total RNA isolation to data analysis and interpretation, adhering to the best practices for accuracy and reproducibility. Following these guidelines will enable reliable and clear interpretation of qPCR results.[1][2][3]
Principle of the Assay
The quantification of this compound mRNA levels is achieved through a two-step RT-qPCR process. First, total RNA is isolated from cells and reverse transcribed into complementary DNA (cDNA). The resulting cDNA is then used as a template for qPCR. The qPCR step amplifies the target gene (this compound) and a stably expressed housekeeping gene (endogenous control). The relative expression of this compound is determined by comparing its amplification to that of the housekeeping gene in treated versus untreated samples. This relative quantification is typically calculated using the ΔΔCt method.[4][5][6][7]
Experimental Workflow
The overall experimental workflow for measuring this compound knockdown is depicted below.
Figure 1. Workflow for this compound gene knockdown analysis using RT-qPCR.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| RNA Isolation Kit | Major life science suppliers |
| DNase I, RNase-free | Major life science suppliers |
| Reverse Transcription Kit | Major life science suppliers |
| qPCR Master Mix (SYBR Green or Probe-based) | Major life science suppliers |
| Nuclease-free water | Major life science suppliers |
| This compound specific qPCR primers | Custom synthesis |
| Housekeeping gene specific qPCR primers | Custom synthesis |
| qPCR-compatible plates and seals | Major life science suppliers |
Detailed Experimental Protocol
Primer Design and Validation
Proper primer design is critical for accurate qPCR results.[8][9][10][11]
-
Primer Design Guidelines:
-
Primer length: 18-25 nucleotides.[11]
-
Melting temperature (Tm): 58-62°C, with both primers in a pair having a similar Tm.[10][11]
-
Specificity: Primers should be specific to the this compound target sequence. Perform a BLAST search to confirm specificity.[11]
-
To avoid amplification of contaminating genomic DNA, it is recommended to design primers that span an exon-exon junction.[11]
-
Primer Validation:
-
The efficiency of the qPCR assay for both the target and reference genes should be determined.[13]
-
Prepare a serial dilution of cDNA and run a qPCR reaction.
-
Plot the Cq values against the log of the dilution factor to generate a standard curve.[5]
-
The slope of the standard curve is used to calculate the PCR efficiency (Efficiency = 10(-1/slope) - 1). The efficiency should be between 90% and 110%.[11]
-
RNA Isolation and Quality Control
-
Culture and treat cells with the this compound knockdown agent (e.g., siRNA) and a non-targeting control.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA purity and concentration using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.[14]
Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination.
-
The resulting cDNA can be stored at -20°C.
qPCR Reaction Setup
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either this compound or the housekeeping gene, and cDNA template.
-
Set up reactions in triplicate for each sample and target gene.
-
Include a no-template control (NTC) for each primer set to check for contamination.
| Component | Volume (µL) | Final Concentration |
| qPCR Master Mix (2x) | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 500 nM |
| Reverse Primer (10 µM) | 0.5 | 500 nM |
| cDNA Template | 2 | Variable |
| Nuclease-free water | 7 | - |
| Total Volume | 20 |
qPCR Cycling Conditions
-
Perform qPCR using a real-time PCR detection system with the following cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | As per instrument | - | 1 |
Data Analysis
The relative quantification of this compound expression can be calculated using the ΔΔCt (double delta Ct) method.[5][6][15]
-
Calculate the ΔCt for each sample: ΔCt = Cq (this compound) - Cq (Housekeeping Gene)
-
Calculate the ΔΔCt: ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt
-
Calculate the percentage of knockdown: % Knockdown = (1 - Fold Change) * 100
Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Raw Cq Values
| Sample Name | Replicate | Cq (this compound) | Cq (Housekeeping Gene) |
| Control | 1 | 22.5 | 18.2 |
| 2 | 22.6 | 18.3 | |
| 3 | 22.4 | 18.1 | |
| This compound Knockdown | 1 | 25.8 | 18.4 |
| 2 | 25.9 | 18.2 | |
| 3 | 25.7 | 18.3 |
Table 2: Data Analysis and Knockdown Quantification
| Sample Name | Average Cq (this compound) | Average Cq (Housekeeping) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) | % Knockdown |
| Control | 22.5 | 18.2 | 4.3 | 0 | 1 | 0 |
| This compound Knockdown | 25.8 | 18.3 | 7.5 | 3.2 | 0.11 | 89% |
Housekeeping Gene Selection
The choice of a stable housekeeping gene is crucial for accurate normalization.[16][17][18] Commonly used housekeeping genes include GAPDH, ACTB, and B2M.[16] However, the stability of housekeeping gene expression can vary depending on the cell type and experimental conditions.[18][19] It is recommended to validate the stability of several candidate housekeeping genes under the specific experimental conditions.
MIQE Guidelines
To ensure the reliability and reproducibility of qPCR results, it is highly recommended to follow the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.[1][2][3][20] These guidelines provide a checklist of essential information that should be reported in any publication using qPCR data.
References
- 1. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gene-quantification.de [gene-quantification.de]
- 3. bio-rad.com [bio-rad.com]
- 4. Absolute vs. Relative Quantification for qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www.Gene-Quantification.Info [gene-quantification.de]
- 8. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to Design Primers for qPCR Analysis [synapse.patsnap.com]
- 12. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 13. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. reddit.com [reddit.com]
- 17. Normalisation & Housekeeping Genes in qPCR [gene-quantification.de]
- 18. Endogenous reference genes | Housekeeping genes [qiagen.com]
- 19. Validation of housekeeping genes for normalizing RNA expression in real-time PCR. | Semantic Scholar [semanticscholar.org]
- 20. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
Application Notes and Protocols: Western Blot Analysis of Axin2 and Cyclin D1 after ZW4864 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effect of ZW4864, a selective β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI) inhibitor, on the expression levels of Axin2 and Cyclin D1.[1] this compound disrupts the formation of the β-catenin/BCL9 complex, a key step in the canonical Wnt signaling pathway, leading to the downregulation of its target genes.[2][3][4] Axin2 and Cyclin D1 are well-established downstream targets of the Wnt/β-catenin pathway, and their protein levels are expected to decrease following effective inhibition by this compound.[1][3]
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and development.[5] Its aberrant activation is a hallmark of many cancers.[3][4] Upon pathway activation, β-catenin accumulates in the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and co-activators like BCL9 to drive the expression of target genes, including AXIN2 and CCND1 (the gene encoding Cyclin D1).[2][6]
This compound is a small molecule inhibitor that specifically targets the interaction between β-catenin and BCL9.[1][3][4] This disruption is intended to suppress the transcription of Wnt target genes, thereby inhibiting cancer cell growth.[3] Western blot analysis is a fundamental technique to verify the on-target effect of this compound by measuring the protein levels of Axin2 and Cyclin D1. A reduction in the expression of these proteins provides evidence of successful pathway inhibition.[3]
Data Presentation
The following table summarizes the expected quantitative data from Western blot analysis of cells treated with this compound. The data illustrates a dose-dependent decrease in Axin2 and Cyclin D1 protein expression.
| Treatment Group | This compound Concentration (µM) | Relative Axin2 Protein Level (Normalized to Loading Control) | Relative Cyclin D1 Protein Level (Normalized to Loading Control) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 10 | Decreased | Decreased |
| This compound | 20 | Further Decreased | Further Decreased |
| This compound | 40 | Substantially Decreased | Substantially Decreased |
Note: The expected results are based on published data. Actual results may vary depending on the cell line and experimental conditions.[1]
Mandatory Visualizations
Here are the diagrams illustrating the signaling pathway and experimental workflows.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of this compound action.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: SW480 (human colorectal adenocarcinoma) or MDA-MB-231 (human breast adenocarcinoma) cells are suitable models with active Wnt/β-catenin signaling.[1]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Western Blot Protocol for Axin2 and Cyclin D1
1. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
3. SDS-PAGE
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1-2 hours at 4°C for wet transfer).
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) in the blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Axin2 and Cyclin D1 bands to the corresponding loading control (β-actin or GAPDH) for each sample.
By following these protocols, researchers can effectively assess the impact of this compound on the protein expression of Axin2 and Cyclin D1, providing valuable insights into its mechanism of action and its potential as a therapeutic agent targeting the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle control of Wnt/β-catenin signalling by conductin/axin2 through CDC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axin2 (76G6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Studies
Note to the Reader: The query "ZW4864" can be associated with two distinct therapeutic agents used in oncology research. To ensure comprehensive coverage, this document provides information on both:
-
This compound : A small molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, involved in the Wnt signaling pathway.
-
Zanidatamab (formerly ZW25) : A bispecific antibody targeting the human epidermal growth factor receptor 2 (HER2).
Please select the section relevant to your research interests.
Section 1: this compound (β-catenin/BCL9 Inhibitor)
These application notes provide protocols for the administration of this compound, an orally active and selective small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction, in patient-derived xenograft (PDX) models.[1][2][3]
Data Presentation: this compound Administration and Pharmacokinetics
| Parameter | Value | Species | Study Type | Reference |
| Administration Route | Oral (p.o.) | Mouse | Pharmacokinetic & Efficacy | [1][2] |
| Dosage (Pharmacokinetics) | 20 mg/kg | C57BL/6 mice | Pharmacokinetic Analysis | [1] |
| Oral Bioavailability (F) | 83% | C57BL/6 mice | Pharmacokinetic Analysis | [1] |
| Dosage (Efficacy Study) | 90 mg/kg | SCID/Beige mice | PDX Efficacy | [2] |
| Vehicle | Saline | SCID/Beige mice | PDX Efficacy | [2] |
| Treatment Frequency | Daily | SCID/Beige mice | PDX Efficacy | [2] |
| PDX Model | PDX 4013 (Triple-Negative Breast Cancer) | SCID/Beige mice | PDX Efficacy | [2] |
Experimental Protocols
1. Preparation of this compound for Oral Administration
This protocol is based on the available literature and standard laboratory practices.
-
Reagents and Materials:
-
This compound powder
-
Sterile saline solution
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
-
-
Procedure:
-
On the day of administration, weigh the required amount of this compound powder based on the number of animals and the desired dose (e.g., 90 mg/kg).
-
Suspend the this compound powder in sterile saline to the final desired concentration.
-
Vortex the suspension thoroughly to ensure it is homogenous. If necessary, use a sonicator to aid in suspension.
-
Prepare the formulation fresh each day for administration.
-
2. This compound Administration in a PDX Mouse Model
This protocol outlines the procedure for establishing a PDX model and administering this compound.
-
Animal Models:
-
Immunocompromised mice (e.g., SCID/Beige) are required for the engraftment of human-derived tissue.[2]
-
-
PDX Establishment:
-
Obtain fresh tumor tissue from a patient under appropriate ethical guidelines.
-
Implant a small fragment (e.g., 20-30 mm³) of the tumor tissue subcutaneously or orthotopically into the immunocompromised mouse. For the reported TNBC PDX model, implantation was in the mammary fat pad.[2][4]
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[2]
-
-
Drug Administration and Monitoring:
-
Administer this compound orally via gavage at the determined dose (e.g., 90 mg/kg) and schedule (e.g., daily).[2]
-
Administer an equal volume of the vehicle (e.g., saline) to the control group.
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., qPCR or Western blot for β-catenin target genes like Axin2 and cyclin D1).[2]
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZW4864 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and potential troubleshooting of ZW4864.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is soluble in DMSO at a concentration of 50 mg/mL (82.35 mM).[1] For optimal results, use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.
Q2: What is the aqueous solubility of this compound?
A2: this compound exhibits good aqueous solubility, greater than 3 mM.[2]
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is this compound stable in solution?
A4: this compound demonstrates moderate stability in hepatic microsomes, which suggests a degree of stability in biological systems.[2] While specific degradation pathways in common laboratory solvents have not been extensively detailed, the core structures of this compound, a pyrazole and a carboxamide, are generally stable under standard experimental conditions. Pyrazole rings are resistant to oxidation and reduction.[3] Carboxamide bonds can undergo hydrolysis, but this typically requires harsh conditions such as prolonged heating in strong acidic or basic solutions.[4][5] For typical in vitro assays, degradation is not expected to be a significant concern if solutions are prepared fresh and stored properly.
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving in the recommended solvent.
-
Possible Cause: The concentration may be too high, or the solvent may have absorbed moisture.
-
Solution:
-
Ensure you are using anhydrous DMSO.
-
Gentle warming of the solution to 37°C can aid dissolution.
-
Brief sonication can also help to break up any aggregates and facilitate dissolution.
-
Issue 2: After diluting my DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms.
-
Possible Cause: This is a common issue known as "crashing out," where the compound is not soluble in the final aqueous environment at the desired concentration.
-
Solution:
-
Lower the final concentration: The working concentration of this compound may be above its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Use a co-solvent system: For in vivo studies, or if DMSO is not suitable for your in vitro assay, specific co-solvent formulations have been established. Two such protocols that yield a clear solution at ≥ 2.08 mg/mL are:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% Corn Oil
-
-
Stepwise Dilution: When preparing working solutions, add the DMSO stock solution to the aqueous medium slowly while gently vortexing to ensure rapid mixing and minimize localized high concentrations of the compound.
-
Issue 3: I am observing unexpected or inconsistent results in my biological assay.
-
Possible Cause: If solubility issues have been ruled out, consider the stability of the compound in your specific experimental setup.
-
Solution:
-
Prepare fresh solutions: Always prepare working solutions fresh from a frozen stock aliquot just before use.
-
Minimize exposure to harsh conditions: Avoid prolonged incubation at high temperatures or in highly acidic or basic media, which could potentially lead to hydrolysis of the carboxamide group over extended periods.
-
Include proper controls: Always include a vehicle control (the final concentration of the solvent(s) without this compound) in your experiments to account for any solvent effects.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle System | Concentration | Observation | Source |
| Aqueous Solution | >3 mM | Soluble | [2] |
| DMSO | 50 mg/mL (82.35 mM) | Soluble (ultrasonication may be needed) | [1] |
| Saline (0.9% NaCl) | 2 mg/mL | Completely Soluble | [2] |
| 5% EtOH / 95% Saline | 2 mg/mL | Completely Soluble | [2] |
| 10% DMSO / 10% Tween-80 / 80% H₂O | 2 mg/mL | Completely Soluble | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (3.43 mM) | Clear Solution | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (3.43 mM) | Clear Solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 607.19 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate for a few minutes.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vivo Administration (Co-solvent System)
-
Materials: 10 mM this compound in DMSO stock solution, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a final concentration of 2.08 mg/mL):
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the solvents in the following order, mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 20.8 mg/mL this compound DMSO stock
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final mixture to ensure a clear and homogenous solution.
-
This working solution should be prepared fresh on the day of use.
-
Visualizations
Caption: Wnt/β-Catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
Technical Support Center: Optimizing ZW4864 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in cancer cell line experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective small-molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[1][2] It functions by binding to β-catenin and disrupting its interaction with B-cell lymphoma 9 (BCL9).[2] This disruption prevents the formation of the β-catenin/BCL9 transcriptional complex, which is crucial for the expression of oncogenic target genes.[2] Consequently, this compound suppresses the transactivation of β-catenin signaling, leading to a dose-dependent downregulation of genes involved in cancer cell proliferation, invasion, and metastasis.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated inhibitory effects on the growth of various cancer cell lines with hyperactive Wnt/β-catenin signaling. These include colorectal cancer cell lines such as SW480 and HCT116, as well as triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-468.[3]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on published data, a common concentration range for this compound in cell-based assays is between 10 µM and 40 µM.[1] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] It is crucial to store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: this compound shows no or low activity in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on the Wnt/β-catenin/BCL9 signaling pathway. | Confirm that your cell line has an active Wnt signaling pathway. You can do this by checking for mutations in key pathway components (e.g., APC, β-catenin) in the literature or by performing a baseline measurement of β-catenin target gene expression (e.g., AXIN2, MYC). |
| Incorrect compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Compound degradation. | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. |
| Suboptimal experimental conditions. | Optimize cell seeding density and incubation time. A 72-hour incubation is often used to assess the effects of this compound on cell viability.[1] |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations across experiments. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of cells, media, and this compound solutions. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Cell health. | Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
Issue 3: Difficulty in determining the IC50 value.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range. | Adjust the concentration range of this compound to ensure you capture the full dose-response curve, from minimal to maximal inhibition. |
| Issues with the cell viability assay. | Ensure that the chosen assay (e.g., MTS, MTT) is suitable for your cell line and that the incubation time is appropriate. Check for any interference of this compound with the assay components. |
| Data analysis. | Use appropriate software (e.g., GraphPad Prism) to perform a non-linear regression analysis to accurately calculate the IC50 value from the dose-response curve. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | TOPFlash Luciferase Reporter | 7.0 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | TOPFlash Luciferase Reporter (Wnt3a-activated) | 6.3 | [2] |
| HEK293 | - | TOPFlash Luciferase Reporter (β-catenin expressing) | 11 | [2] |
| HCT116 | Colorectal Cancer | MTS Assay (72h) | 9.5 (Derivative compound 21) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay (72h) | 6.3 (Derivative compound 21) | [3] |
Table 2: Effective Concentration of this compound in Functional Assays
| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |
| SW480, MDA-MB-231 | qPCR, Western Blot | 10 - 40 | Decreased expression of Axin2 and cyclin D1 | [1] |
| MDA-MB-231 | Cell Migration Assay | 20 | Reduced cell migration | [2] |
| MDA-MB-231 | Matrigel Invasion Assay | 20 | Reduced cell invasion to 13% of control | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Wnt/β-catenin Signaling Reporter Assay (TOPFlash)
-
Transfection: Co-transfect cells in a 24-well plate with the TOPFlash (or FOPFlash as a negative control) luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for another 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
potential off-target effects of ZW4864 in experiments
Technical Support Center: ZW4864
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the .
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is an orally active and selective inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1] It has been shown to selectively disrupt the β-catenin/BCL9 interaction while sparing the interaction between β-catenin and E-cadherin.[2][3] One study reported a 229-fold selectivity for the β-catenin/BCL9 PPI over the β-catenin/E-cadherin PPI.[2]
Q2: Have any specific off-target effects of this compound been identified?
Yes, in addition to its on-target activity, this compound has been shown to inhibit certain cytochrome P450 (CYP) enzymes. Specifically, at a concentration of 10 μM, this compound significantly inhibits CYP2C9 and CYP3A4.[4] Another study also implicated this compound in the inhibition of CYP2D6.[4]
Q3: Has this compound been screened against a broad panel of kinases or other receptors?
Based on the currently available public literature, there is no evidence of this compound having been systematically profiled against a broad kinase panel or a comprehensive set of receptors and enzymes. The known selectivity is primarily based on its differential activity on β-catenin's interactions with BCL9 versus E-cadherin.
Q4: What are the implications of the known off-target effects for my experiments?
The inhibition of CYP enzymes by this compound is a critical consideration for in vivo studies. Co-administration of this compound with other compounds that are metabolized by CYP2C9, CYP3A4, or CYP2D6 could lead to altered pharmacokinetic profiles and potentially confounding results. For in vitro experiments using cell lines that express these enzymes, there is a possibility of altered metabolism of other media components or test substances.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with Wnt/β-catenin pathway inhibition.
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Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting the Wnt/β-catenin pathway in your system as expected. This can be done by measuring the expression of known downstream targets of β-catenin, such as Axin2 and Cyclin D1, via qPCR or Western blot.[1]
-
Rescue Experiment: To confirm that the observed phenotype is due to on-target activity, perform a rescue experiment by overexpressing a constitutively active form of β-catenin. If the phenotype is reversed, it is likely an on-target effect.[2]
-
Investigate Potential Off-Targets: If on-target activity is confirmed but the phenotype is still unexpected, consider the possibility of off-target effects. Given the limited public data, you may need to conduct your own selectivity profiling. A suggested workflow is provided below.
-
Literature Review for Similar Compounds: Investigate if other inhibitors of the β-catenin/BCL9 interaction or compounds with a similar chemical scaffold have reported off-target effects that might explain your observations.
-
Issue 2: Inconsistent results in in vivo studies, particularly when co-administering other drugs.
-
Possible Cause: The known inhibition of CYP enzymes by this compound may be altering the metabolism and pharmacokinetics of co-administered compounds.
-
Troubleshooting Steps:
-
Review Drug Metabolism: Determine if any co-administered compounds are known substrates of CYP2C9, CYP3A4, or CYP2D6.
-
Pharmacokinetic Analysis: If possible, perform a pharmacokinetic analysis of the co-administered drug in the presence and absence of this compound to determine if its exposure is altered.
-
Staggered Dosing: If a drug-drug interaction is suspected, consider a staggered dosing schedule, if experimentally feasible, to minimize the impact of metabolic inhibition.
-
Consult a Pharmacologist: For complex in vivo studies, consulting with a pharmacologist or toxicologist can provide valuable insights into potential drug-drug interactions.
-
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| On-Target Potency | |||
| Ki (β-catenin/BCL9 PPI) | 0.76 μM | AlphaScreen | [1] |
| IC50 (β-catenin/BCL9 PPI) | 0.87 μM | AlphaScreen | [1] |
| IC50 (TOPFlash Luciferase) | 11 μM | HEK293 cells | [1] |
| IC50 (TOPFlash Luciferase) | 7.0 μM | SW480 cells | [1] |
| IC50 (TOPFlash Luciferase) | 6.3 μM | Wnt3a-activated MDA-MB-468 cells | [1] |
| Selectivity | |||
| β-catenin/E-cadherin PPI | Spared | Co-IP | [2] |
| Selectivity Fold (BCL9 vs. E-cadherin) | 229-fold | AlphaScreen | [2] |
| Off-Target Effects | |||
| CYP2C9 Inhibition | Significant at 10 μM | In vitro assay | [4] |
| CYP3A4 Inhibition | Significant at 10 μM | In vitro assay | [4] |
| CYP2D6 Inhibition | Less active than on derivative '21' | In vitro assay | [4] |
Experimental Protocols
1. AlphaScreen Assay for β-catenin/BCL9 and β-catenin/E-cadherin PPIs
This protocol is adapted from the methodology described in the literature for assessing the inhibitory activity of this compound.
-
Materials:
-
Purified full-length β-catenin protein
-
Biotinylated BCL9 peptide
-
Biotinylated E-cadherin peptide
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Streptavidin-coated Donor beads (PerkinElmer)
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Anti-β-catenin antibody-conjugated Acceptor beads (e.g., anti-His or anti-GST, depending on the protein tag)
-
This compound or other test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, biotinylated peptide (BCL9 or E-cadherin), and purified β-catenin protein.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 1 hour at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-β-catenin Acceptor beads to each well.
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Incubate for another 1-2 hours at room temperature in the dark.
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Read the plate on an EnVision plate reader or a similar instrument capable of AlphaScreen detection.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
2. Cytochrome P450 Inhibition Assay
This is a general protocol for assessing the inhibitory potential of a compound on CYP enzymes.
-
Materials:
-
Human liver microsomes
-
Specific CYP isoform-selective substrate (e.g., diclofenac for CYP2C9, midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH regenerating system
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This compound or other test compounds
-
Incubation buffer (e.g., potassium phosphate buffer)
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Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate human liver microsomes with this compound or vehicle control in the incubation buffer.
-
Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
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Incubate at 37°C for a specified time.
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Stop the reaction by adding the quenching solution.
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Centrifuge to pellet the protein.
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Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.
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Data Analysis: The IC50 values are determined by plotting the percent inhibition versus the concentration of this compound and fitting the data to a suitable model.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
ZW4864 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under specific conditions to ensure its stability. For solid this compound, storage at 4°C in a sealed container, away from moisture, is recommended. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: How should I prepare working solutions of this compound?
A2: this compound has good aqueous solubility (>3 mM).[2] For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[1] Two common protocols for preparing working solutions are:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO and 90% Corn Oil.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally active and selective inhibitor of the β-catenin/BCL9 protein-protein interaction.[1][2] It binds to β-catenin and disrupts its interaction with BCL9, which is a critical coactivator for β-catenin-mediated transcription of target genes involved in cell proliferation and survival.[1][2] This disruption leads to the downregulation of oncogenic β-catenin target genes.[2][3]
Troubleshooting Guide
Issue: Precipitation or phase separation occurs during the preparation of this compound solutions.
-
Potential Cause: The compound may not have fully dissolved in the solvent mixture.
-
Recommended Solution: Gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1] It is crucial to ensure the solution is clear before use.
Issue: A precipitate forms after adding the this compound stock solution to the cell culture medium.
-
Potential Cause: This may be due to a "solvent shift" effect, where the compound precipitates upon dilution in an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) might also be too high for the medium's composition.
-
Recommended Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to maintain the viability of your cell line and the solubility of this compound.
-
Slow Dilution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. This prevents localized high concentrations that can lead to precipitation.
-
Lower Stock Concentration: Consider preparing a more dilute stock solution to increase the volume added to the medium, which can help in maintaining a low final solvent concentration.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | - | Sealed container, away from moisture. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Table 2: Solubility and Formulation of this compound for In Vivo Studies [1]
| Formulation Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.43 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.43 mM) |
Experimental Protocols & Visualizations
This compound Mechanism of Action: Inhibition of β-catenin/BCL9 Interaction
This compound disrupts the interaction between β-catenin and its coactivator BCL9 in the nucleus. This prevents the transcription of Wnt target genes that are implicated in cancer progression.
Caption: this compound signaling pathway inhibition.
Experimental Workflow: Co-Immunoprecipitation (Co-IP) to Validate Disruption of β-catenin/BCL9 Interaction
This workflow outlines the key steps to demonstrate that this compound disrupts the β-catenin/BCL9 interaction in a cellular context.
Caption: Co-Immunoprecipitation workflow.
Detailed Methodologies
1. Co-Immunoprecipitation (Co-IP)
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Objective: To determine if this compound disrupts the interaction between β-catenin and BCL9 in cells.
-
Protocol:
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Culture HCT116 cells and treat with varying concentrations of this compound or a vehicle control.
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Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-β-catenin antibody overnight at 4°C with gentle rotation.
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Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
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Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against BCL9 and β-catenin. A reduced amount of co-immunoprecipitated BCL9 in the this compound-treated samples indicates disruption of the interaction.[2]
-
2. Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the effect of this compound on the mRNA expression of β-catenin target genes.
-
Protocol:
-
Treat SW480 and Wnt3a-activated MDA-MB-231 cells with different concentrations of this compound for 24 hours.[2]
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Isolate total RNA from the cells using a suitable RNA extraction kit.
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Synthesize cDNA from the total RNA using a reverse transcription kit.
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Perform qPCR using primers specific for β-catenin target genes (e.g., AXIN2, CCND1, LEF1, BCL9L) and a housekeeping gene (e.g., HPRT) for normalization.[2]
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Analyze the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of target genes indicates the inhibitory effect of this compound.
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3. Western Blot Analysis
-
Objective: To assess the effect of this compound on the protein levels of β-catenin targets.
-
Protocol:
-
Treat SW480 and Wnt3a-activated MDA-MB-231 cells with various concentrations of this compound for 24 hours.[2]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against β-catenin target proteins (e.g., Axin2, Cyclin D1) and a loading control (e.g., β-tubulin).[2]
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Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the protein levels of Axin2 and Cyclin D1 demonstrates the downstream effect of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
troubleshooting variable ZW4864 IC50 results in MTS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZW4864 in MTS proliferation, viability, and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2] By binding to β-catenin, this compound disrupts the formation of the β-catenin/BCL9 complex, which is crucial for the transcription of Wnt target genes.[3][4] This disruption leads to the downregulation of oncogenic genes like Axin2 and cyclin D1, ultimately suppressing the growth and promoting apoptosis of cancer cells with hyperactive Wnt/β-catenin signaling.[1][3]
Q2: What are the expected IC50 values for this compound?
The IC50 value of this compound can vary significantly depending on the assay type and the cell line used. It is crucial to distinguish between biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Reported IC50 |
| Biochemical Assay | β-catenin/BCL9 PPI | 0.87 µM |
| Cell-Based (Luciferase) | HEK293 (β-catenin expressing) | 11 µM |
| SW480 | 7.0 µM | |
| Wnt 3a-activated MDA-MB-468 | 6.3 µM | |
| Cell-Based (MTS) | HCT116 | 9.5 µM (for analogue) |
| MDA-MB-231 | 6.3 µM (for analogue) |
Data compiled from multiple sources.[1][3][5][6]
Q3: How should I prepare and store this compound?
This compound has good aqueous solubility.[3] For creating stock solutions, DMSO is commonly used. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the most common causes of variability in MTS assays?
Variability in MTS assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells is a major source of error.[7]
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, compounds, or reagents.[7][8]
-
Edge Effect: Increased evaporation in the outer wells of a microplate can concentrate media components and affect cell growth.[7]
-
Reagent Issues: Degradation of the MTS reagent or electron coupling agent (e.g., PMS) due to light exposure or improper storage.[9]
-
Incubation Times: Both the drug treatment duration and the MTS incubation time can significantly impact results.[9]
-
Media and Serum Interference: Components in the culture media and serum albumin can react with the MTS reagent or affect its reduction, leading to inaccurate readings.[10]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same concentration.
-
Inconsistent or non-reproducible dose-response curves.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure the cell suspension is homogenous by gently mixing before and during plating.- Use a multichannel pipette carefully, ensuring all tips dispense equal volumes.- Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell settling.[7] |
| Pipetting Inaccuracy | - Regularly calibrate all pipettes.- Use reverse pipetting for viscous solutions like cell suspensions.- Pre-wet pipette tips before aspirating reagents.[7] |
| Edge Effect | - Avoid using the outer wells for experimental samples.- Fill the peripheral wells with sterile PBS or media to create a humidity barrier.[7][11] |
Issue 2: IC50 Value is Unexpectedly High or No Dose-Response is Observed
Symptoms:
-
The calculated IC50 is significantly higher than published values.
-
The dose-response curve is flat, showing little to no inhibition even at high concentrations.
| Potential Cause | Recommended Solution |
| Cell Health & Confluency | - Use cells from a low, consistent passage number.- Ensure cells are in the logarithmic growth phase during drug treatment; highly confluent cells may show reduced sensitivity.[9]- Perform a cell viability check (e.g., trypan blue) before seeding. |
| Compound Inactivity | - Prepare fresh this compound dilutions for each experiment from a properly stored stock.- Verify the solubility of this compound in your final culture medium. Precipitation will reduce the effective concentration. |
| Incorrect Assay Timing | - Optimize the drug incubation period. For this compound, effects on gene expression are seen at 24 hours, while apoptosis is more prominent at 72 hours.[1]- Optimize the MTS reagent incubation time (typically 1-4 hours). Insufficient time leads to a weak signal, while excessive time can lead to signal saturation.[9][12] |
| Low Wnt/β-catenin Signaling | - this compound is most effective in cells with hyperactive Wnt/β-catenin signaling. Confirm the signaling status of your cell line. |
Issue 3: High Background or Inconsistent Absorbance Readings
Symptoms:
-
Absorbance values in the "no cell" control wells are high.
-
Absorbance does not correlate with cell density.
| Potential Cause | Recommended Solution |
| Media/Compound Interference | - Test for chemical interference by incubating this compound in cell-free media with the MTS reagent. Some compounds can reduce the tetrazolium salt non-enzymatically.[12]- Use phenol red-free medium, as it can interfere with absorbance readings.[9] |
| Reagent Contamination/Degradation | - Protect the MTS reagent from light during storage and incubation.[9]- Prepare fresh MTS/PMS solution for each experiment. |
| Incorrect Plate Reader Settings | - Ensure the plate reader is set to the correct wavelength for MTS formazan (typically 490 nm).[9] |
Experimental Protocols
Standard MTS Assay Protocol for IC50 Determination of this compound
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in a 96-well plate.
-
Seed 100 µL of the cell suspension into the inner 60 wells. Add 100 µL of sterile PBS to the outer wells to mitigate edge effects.[11]
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[11]
-
Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Prepare the MTS reagent solution according to the manufacturer's instructions. This typically involves mixing the MTS solution with an electron coupling agent (e.g., PES).
-
Add 20 µL of the prepared MTS reagent to each well.[12]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically.
-
-
Data Acquisition and Analysis:
-
Shake the plate gently to ensure uniform color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the "media only" background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]
-
Visualizations
Mechanism of Action: this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting ZW4864 results in FOPFlash control assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ZW4864 in FOPFlash control assays. The information is tailored for professionals in research and drug development to help interpret results and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2] In the canonical Wnt signaling pathway, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and recruits co-activators like BCL9 to initiate the transcription of target genes involved in cell proliferation and survival.[3][4] this compound directly binds to β-catenin, physically blocking its interaction with BCL9, which in turn suppresses the transcription of these oncogenic target genes.[1][3] This disruption is selective, as this compound does not affect the interaction between β-catenin and E-cadherin.[2][3]
Caption: Wnt pathway and this compound's inhibitory mechanism.
Q2: What is the principle of the TOPFlash/FOPFlash reporter assay?
The TOPFlash/FOPFlash system is a dual-luciferase reporter assay used to quantify the transcriptional activity of the Wnt/β-catenin pathway.[5][6]
-
TOPFlash Reporter: This plasmid contains multiple copies of the wild-type T-cell factor/lymphoid enhancer factor (TCF/LEF) DNA binding sites upstream of a minimal promoter driving a firefly luciferase gene.[7][8] When the Wnt pathway is active, the nuclear β-catenin/TCF complex binds to these sites and drives high expression of luciferase.[9]
-
FOPFlash Reporter (Negative Control): This plasmid is identical to TOPFlash, except the TCF/LEF binding sites are mutated and non-functional.[7][10] It measures the background or non-specific transcriptional activity. Because the β-catenin/TCF complex cannot bind, luciferase expression from FOPFlash should remain low regardless of Wnt pathway activation status.[9]
The ratio of luciferase activity from TOPFlash to FOPFlash (T/F ratio) provides a precise and normalized measurement of Wnt-specific signaling.[10]
Caption: Principle of TOPFlash vs. FOPFlash reporters.
Q3: What is the expected result for this compound in a FOPFlash control assay?
The expected result is that This compound will not cause a significant change in the FOPFlash luciferase signal . Since this compound acts specifically by inhibiting the β-catenin/BCL9 interaction, it should not affect the basal, non-specific transcription measured by the FOPFlash reporter. Published studies have confirmed that this compound shows no obvious inhibitory activity in FOPFlash assays at concentrations up to 25 μM, demonstrating its selectivity for the Wnt/β-catenin signaling pathway.[3]
Q4: What are the typical IC50 values for this compound in TOPFlash assays?
The inhibitory concentration (IC50) of this compound in TOPFlash assays varies depending on the cell line and the method of Wnt pathway activation. Below are reported values from studies.
| Cell Line | Wnt Activation Method | This compound IC50 (μM) | Reference |
| HEK293 | Transfected with β-catenin | 11.0 | [1][3] |
| SW480 | Endogenous (APC mutation) | 7.0 | [1][3] |
| MDA-MB-468 | Wnt3a Stimulation | 6.3 | [1][3] |
Troubleshooting Guide
Q5: My FOPFlash signal decreased significantly after this compound treatment. What does this mean?
A decrease in the FOPFlash signal is not expected and typically points to an experimental artifact rather than a specific biological effect.
-
Possible Cause 1: Cytotoxicity. At high concentrations, this compound may induce apoptosis or reduce cell viability, leading to a general decrease in transcription and translation, including the luciferase reporter.[1] This would affect both TOPFlash and FOPFlash readouts.
-
Solution: Perform a cell viability assay (e.g., MTS, MTT) in parallel with your luciferase assay, using the same this compound concentrations and incubation times. Ensure your experimental concentrations are below the toxic threshold.
-
-
Possible Cause 2: Compound Precipitation. Poor solubility of this compound at high concentrations in your culture medium can lead to precipitation. This can interfere with cell health and luminometer readings.
-
Solution: Visually inspect your wells for precipitation. Prepare fresh this compound dilutions for each experiment and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.[1]
-
-
Possible Cause 3: Luciferase Inhibition. Some small molecules can directly inhibit the firefly luciferase enzyme. While this is not a reported activity of this compound, it is a possibility.
-
Solution: Test this compound in a cell-free luciferase assay by adding it directly to cell lysate from FOPFlash-transfected cells or to a solution of recombinant luciferase.
-
Q6: My FOPFlash signal increased after this compound treatment. Why would this happen?
An increase in FOPFlash signal is highly unusual and suggests off-target effects or experimental issues.
-
Possible Cause 1: Non-specific transcriptional activation. The compound may be interacting with other cellular factors that weakly activate the minimal promoter on the FOPFlash plasmid.
-
Solution: This is an inherent property of the compound. Test a range of lower concentrations to see if the effect is dose-dependent. If it persists, it may represent a true off-target effect that needs to be noted.
-
-
Possible Cause 2: Assay Interference. The compound may autofluoresce or interfere with the chemistry of the luciferase reaction, leading to an artificially high signal.
-
Solution: Measure the signal from wells containing this compound in medium without cells to check for autofluorescence or chemical luminescence.
-
Q7: I'm seeing high variability in my FOPFlash replicates. How can I fix this?
High variability can obscure your results and make interpretation difficult.[11]
-
Possible Cause 1: Inconsistent Transfection Efficiency. Variation in the amount of plasmid delivered to cells in different wells is a common cause of variability.
-
Possible Cause 2: Pipetting Inaccuracy. Small errors in pipetting cells, reagents, or the compound can lead to large differences in results.[11]
-
Solution: Use calibrated pipettes and consider preparing a master mix of reagents (e.g., transfection mix, this compound dilutions) to be distributed among replicate wells.[11]
-
-
Possible Cause 3: "Edge Effect" in Plates. Cells in the outer wells of a multi-well plate can behave differently due to temperature and evaporation gradients.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Fill them with sterile PBS or medium to help minimize evaporation from the inner wells.
-
Caption: Troubleshooting workflow for FOPFlash results.
Experimental Protocols
Protocol: TOPFlash/FOPFlash Luciferase Reporter Assay
This protocol provides a general framework. Optimization of cell number, DNA amounts, and reagent volumes is recommended for specific cell lines and experimental conditions.
Materials:
-
HEK293, SW480, or other appropriate cell line
-
TOPFlash and FOPFlash plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete culture medium and serum-free medium (e.g., Opti-MEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
A day before transfection, seed cells in a 96-well white plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 25,000 cells/well).[10]
-
-
Transfection:
-
For each well, prepare a DNA mixture in serum-free medium. A typical ratio is 10:10:1 of TOPFlash (or FOPFlash) : empty vector : Renilla plasmid. The total DNA amount should be optimized (e.g., 100-200 ng/well).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA mixture and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add the transfection complex drop-wise to each well.
-
-
This compound Treatment:
-
Allow cells to incubate with the transfection complexes for 4-6 hours.
-
Remove the transfection medium and replace it with fresh complete medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).[1]
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium from the wells and wash once with PBS.
-
Add passive lysis buffer (e.g., 20-50 µL per well) and incubate for 15 minutes on a shaker to ensure complete lysis.
-
Following the dual-luciferase kit instructions, add the firefly luciferase substrate to the lysate and measure luminescence (this is the TOP/FOPFlash signal).
-
Next, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure luminescence again (this is the Renilla signal).
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence.
-
Average the ratios for your replicates.
-
To determine the specific Wnt activity (the T/F ratio), divide the normalized ratio from TOPFlash-transfected cells by the normalized ratio from FOPFlash-transfected cells.
-
Compare the T/F ratios of this compound-treated samples to the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
- 7. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. jcancer.org [jcancer.org]
- 11. goldbio.com [goldbio.com]
Technical Support Center: ZW4864 and CYP Enzyme Inhibition
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the mitigation of Cytochrome P450 (CYP) enzyme inhibition observed with the compound ZW4864.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 protein-protein interaction (β-catenin/BCL9 PPI).[1][2][3] It binds to β-catenin, disrupting its interaction with BCL9 and thereby downregulating the transcription of oncogenic β-catenin target genes.[4][5] This makes it a valuable tool for studying Wnt/β-catenin signaling pathways, which are often dysregulated in various cancers.[5][6] this compound has demonstrated good pharmacokinetic properties, including an oral bioavailability of 83% in mouse models.[1][2]
Q2: Which Cytochrome P450 (CYP) enzymes are inhibited by this compound?
In vitro studies have shown that this compound significantly inhibits the activity of CYP2C9 and CYP3A4 at a concentration of 10 μM.[7] Some level of inhibition has also been observed for CYP2D6.[7]
Q3: What are the potential consequences of this compound-mediated CYP inhibition in my studies?
Inhibition of CYP enzymes, particularly major isoforms like CYP2C9 and CYP3A4 which are responsible for the metabolism of a large number of drugs, can lead to significant drug-drug interactions (DDIs).[8] In a research setting, this can complicate the interpretation of in vivo studies where other compounds are present. In a clinical development context, CYP inhibition is a major safety concern as it can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[8][9]
Q4: What are the general approaches to mitigate or manage CYP inhibition?
There are several strategies that can be employed when a compound of interest shows CYP inhibition:
-
Medicinal Chemistry Approaches: Modifying the chemical structure of the compound to reduce its affinity for the CYP enzyme active site.[8]
-
Study Design and Experimental Approaches: Adjusting experimental parameters, such as compound concentration, or using alternative in vivo models to minimize the impact of the inhibition.
-
In Silico and Advanced In Vitro Approaches: Using computational models to predict and understand the inhibition, and conducting further in vitro studies to characterize the nature of the inhibition (e.g., reversible vs. irreversible).[10]
Troubleshooting Guide: Mitigating this compound CYP2C9 & CYP3A4 Inhibition
This section provides actionable steps for researchers who have observed significant inhibition of CYP2C9 and/or CYP3A4 with this compound.
Problem: My in vitro assay indicates that this compound is a potent inhibitor of CYP2C9 and/or CYP3A4. What are my next steps?
When significant inhibition is detected, a systematic approach is necessary to understand and address the issue. The following workflow outlines the key decision points and actions.
Caption: Workflow for addressing this compound CYP inhibition.
Solution 1: Medicinal Chemistry & Structural Modification Strategies
If synthesis of new analogs is an option, several medicinal chemistry strategies can be employed to reduce CYP inhibition. The goal is to decrease the compound's affinity for the CYP active site while maintaining its affinity for β-catenin.
Caption: Key strategies to mitigate CYP inhibition.
| Strategy | Principle | Potential Application to this compound | Considerations |
| Reduce Lipophilicity | Highly lipophilic compounds often have higher affinity for CYP enzymes. Reducing the logP can decrease binding. | Modify non-critical hydrophobic regions of the this compound scaffold. For example, replace lipophilic groups on the phenyl rings with more polar alternatives. | Must be balanced to maintain cell permeability and target engagement. |
| Block Metabolic Soft Spots | Introduce atoms (e.g., fluorine) at sites prone to CYP-mediated oxidation to block metabolism and potential formation of inhibitory metabolites. | Use in silico metabolism prediction tools to identify potential sites of metabolism on this compound. Introduce blocking groups at these positions. | Can alter electronic properties and binding to the primary target. |
| Modify Heme-Coordinating Groups | Basic nitrogen atoms in heterocycles (like the pyrazole in this compound) can coordinate with the heme iron in the CYP active site, causing inhibition.[11] | Modify the pyrazole ring or replace it with a non-coordinating isostere. Sterically hindering the basic nitrogen can also be effective.[11] | The pyrazole moiety may be critical for β-catenin binding, so modifications must be carefully evaluated for on-target activity. |
| Introduce Rigidity | Reducing the number of rotatable bonds can decrease the compound's ability to adopt a conformation that fits into the large, flexible active sites of CYP2C9 and CYP3A4. | Introduce cyclic constraints or rigid linkers within the this compound structure. | May negatively impact the optimal conformation required for binding to β-catenin. |
A study on this compound derivatives showed that replacing the pyrazole ring with a 7-azaindole moiety (compound 21) resulted in reduced inhibition of CYP2D6, but not CYP2C9 or CYP3A4.[7] This highlights that structural changes can modulate CYP inhibition, but isoform-specific effects are common.
Quantitative CYP Inhibition Data for this compound and Derivative 21 [7]
| Compound | % Inhibition at 10 µM (CYP1A2) | % Inhibition at 10 µM (CYP2C9) | % Inhibition at 10 µM (CYP2D6) | % Inhibition at 10 µM (CYP3A4) |
| This compound | 17 | 83 | 73 | 96 |
| Compound 21 | 31 | 91 | 54 | 97 |
Solution 2: Adjusting Study Design & Experimental Parameters
If medicinal chemistry efforts are not feasible or are ongoing, adjusting the experimental design can help manage the observed CYP inhibition.
-
Use Physiologically Relevant Concentrations: Ensure that the concentrations of this compound used in in vitro and in vivo studies are relevant to the concentrations required for its primary pharmacological effect (inhibition of the β-catenin/BCL9 interaction). The IC50 for this interaction is reported to be 0.87 µM.[3] Using concentrations significantly higher than this may lead to off-target effects like CYP inhibition that would not be relevant in a therapeutic context.
-
Careful Selection of Co-administered Compounds: In in vivo studies, avoid co-administering compounds that are known sensitive substrates of CYP2C9 (e.g., S-warfarin, diclofenac) or CYP3A4 (e.g., midazolam, atorvastatin).[12][13] If co-administration is necessary, consider pharmacokinetic studies to quantify the extent of the interaction.
-
Consider Species Differences: The CYP enzyme profiles can differ significantly between species. If conducting animal studies, be aware of the specific CYP orthologs and their similarity to human CYP2C9 and CYP3A4. This may help in interpreting in vivo results but does not replace the need for human-specific in vitro data.
Experimental Protocols
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound like this compound for major CYP isoforms.[2][14][15][16]
References
- 1. Three- and four-dimensional quantitative structure activity relationship analyses of cytochrome P-450 3A4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. books.rsc.org [books.rsc.org]
- 11. CYP2C9 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 15. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Enhancing the Cell-Based Efficacy of ZW4864
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cell-based efficacy of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2]
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Table 1: Troubleshooting Low Efficacy in Cell Viability Assays (e.g., MTS/MTT)
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value or minimal effect on cell viability. | Suboptimal Cell Culture Conditions: Cell density is too high or too low; cells are not in the logarithmic growth phase.[3][4] | Optimize cell seeding density to ensure cells are actively proliferating during treatment. Start this compound treatment when cells are in their growth phase, not when they have reached confluence.[3] |
| Incorrect Reagent Handling: Improper storage of this compound; use of phenol red-containing media.[1][3] | Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Use phenol red-free media for the assay as it can interfere with absorbance readings.[3] | |
| Assay Interference: High background absorbance from media components or the compound itself.[4] | Include a "media only" blank and a "this compound in media only" control to assess background absorbance. | |
| Insufficient Incubation Time: The duration of this compound treatment or MTS/MTT reagent incubation is too short.[4] | Optimize the incubation time for both the drug treatment and the viability reagent. For some cell lines, longer incubation with the MTS/MTT reagent may be necessary. | |
| Cell Line Insensitivity: The chosen cell line may have low dependence on the Wnt/β-catenin signaling pathway or possess resistance mechanisms. | Select cell lines with known hyperactive Wnt/β-catenin signaling (e.g., SW480, HCT116).[1][5] Consider that mutations in genes like FBXW7 can confer resistance to Wnt inhibitors.[6] |
Table 2: Troubleshooting Inconsistent Results in Cell Migration/Invasion Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells seeded in each transwell insert.[7][8] | Ensure the cell suspension is homogenous before seeding. Allow plates to sit at room temperature for a few minutes before incubation to allow for even cell distribution.[8] |
| Inconsistent Matrigel Coating: Uneven thickness of the Matrigel layer in invasion assays.[8] | Keep Matrigel and pipette tips cold to ensure consistent viscosity. Allow the Matrigel to solidify evenly in the incubator.[9] | |
| Low or no cell migration/invasion in control wells. | Suboptimal Chemoattractant Concentration: The concentration of FBS or other chemoattractants in the lower chamber is not optimal.[7][8] | Perform a titration of the chemoattractant to determine the optimal concentration for your cell line.[7] |
| Incorrect Pore Size: The pore size of the transwell membrane is not suitable for the cell type.[7] | Select a pore size that allows for active migration without cells passively falling through.[7] | |
| Cell Damage During Harvesting: Use of harsh enzymes like trypsin can cleave cell surface receptors important for migration.[10] | Use a gentle cell dissociation reagent, such as TrypLE™ or EDTA, to harvest cells.[10] | |
| This compound shows no effect on migration/invasion. | Insufficient Treatment Time: The duration of this compound pre-treatment or co-incubation is too short. | Optimize the treatment duration. Migration and invasion assays may require longer incubation times (24-72 hours) to observe an effect.[10] |
| Cell Proliferation Confounding Results: Observed differences may be due to effects on cell number rather than migration. | Consider co-treatment with a proliferation inhibitor like Mitomycin C, or perform a concurrent proliferation assay to distinguish between anti-migratory and anti-proliferative effects.[10] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1] By binding to β-catenin, this compound disrupts the formation of the β-catenin/BCL9 complex, which is crucial for the transcription of Wnt target genes.[5] This leads to the downregulation of oncogenic genes like Axin2 and cyclin D1, suppression of cancer cell growth, and induction of apoptosis in cells with hyperactive Wnt/β-catenin signaling.[1][5]
Q2: Which cell lines are most suitable for testing the efficacy of this compound?
A2: Cell lines with aberrant Wnt/β-catenin signaling are the most appropriate models. Examples include colorectal cancer cell lines like SW480 and HCT116, and some triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-468 when stimulated with Wnt3a.[1][5] It is advisable to confirm the status of the Wnt pathway in your chosen cell line before initiating experiments.
Q3: My TOPFlash/FOPFlash assay shows a low signal or no difference between TOP and FOP vectors after this compound treatment. What could be the issue?
A3: This could be due to several factors. Ensure that your cells were successfully transfected and that the Wnt pathway is active in your positive control. You can use a positive control like LiCl or a Wnt ligand (e.g., Wnt3a) to confirm pathway activation.[11] The FOPFlash vector, which has mutated TCF/LEF binding sites, serves as a crucial negative control to measure non-specific luciferase activity.[12] A low TOP/FOP ratio in untreated or positive control cells may indicate a problem with the assay itself or the responsiveness of the cell line.[13]
Q4: I am not observing a disruption of the β-catenin/BCL9 interaction in my co-immunoprecipitation (Co-IP) experiment. What should I check?
A4: Co-IP experiments require careful optimization. Ensure you are using a lysis buffer that preserves protein-protein interactions (typically non-denaturing buffers).[14][15] The choice and amount of antibody are critical; use an antibody validated for IP.[16] Optimize the washing steps to be stringent enough to remove non-specific binders but gentle enough to not disrupt the target interaction.[17] Including appropriate positive and negative controls (e.g., IgG isotype control) is essential for interpreting your results.[14][18]
Q5: Why might the in vitro efficacy of this compound be lower than expected?
A5: Several factors can contribute to lower than expected efficacy. The cellular uptake of small molecules can be influenced by their physicochemical properties, such as lipophilicity and molecular weight.[19] Non-specific binding to serum proteins or plasticware can also reduce the effective concentration of the compound.[20] Furthermore, cancer cells can develop resistance to Wnt pathway inhibitors through various mechanisms, including mutations in downstream components of the pathway or activation of compensatory signaling pathways.[6][21][22] It has also been noted that while this compound is a drug-like molecule, its cell-based efficacy may require improvement, and newer derivatives with enhanced potency have been developed.[23][24]
III. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to use a final DMSO concentration of less than 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a purple formazan product is visible.[25]
-
Data Acquisition: Measure the absorbance at 490-500 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for β-catenin Target Genes (Axin2, Cyclin D1)
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.
IV. Visualizations
Caption: this compound mechanism of action in the Wnt/β-catenin pathway.
Caption: General workflow for evaluating this compound cell-based efficacy.
Caption: Decision tree for troubleshooting low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. corning.com [corning.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. bioradiations.com [bioradiations.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 18. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 19. The Subcellular Distribution of Small Molecules: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | WNT Signaling in Tumors: The Way to Evade Drugs and Immunity [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
dealing with ZW4864 precipitation in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZW4864, a novel HER2-targeted biparatopic antibody. Our goal is to help you address common challenges, such as precipitation in aqueous buffers, to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational humanized biparatopic antibody that simultaneously binds to two distinct epitopes on the HER2 receptor.[1] This unique binding mode leads to enhanced HER2 signaling inhibition, receptor downregulation, and immune-mediated cytotoxicity against HER2-positive cancer cells.[2] By cross-linking HER2 receptors, this compound effectively blocks downstream signaling pathways that promote cell growth and survival.[3]
Q2: We are observing precipitation of this compound after thawing or during buffer exchange. What are the common causes?
A2: Protein precipitation is a common challenge with antibody-based therapeutics. Several factors can contribute to the precipitation of this compound:
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability. If the buffer pH is close to the isoelectric point (pI) of this compound, its net charge will be minimal, reducing electrostatic repulsion and leading to aggregation and precipitation.[4] Similarly, very low or very high salt concentrations can also destabilize the antibody.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on the antibody, leading to denaturation and aggregation. It is generally recommended to aliquot the antibody solution upon receipt to minimize the number of freeze-thaw cycles.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that can lead to aggregation increases.[5]
-
Presence of Contaminants: Contaminants such as proteases or nucleases can degrade the antibody, leading to precipitation. Ensure that all buffers and labware are sterile and free of contaminants.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound at -80°C. For short-term storage (within a month), -20°C is acceptable.[6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues in your experiments.
Issue 1: Precipitation observed immediately after thawing.
| Potential Cause | Recommended Solution |
| Cryoconcentration during freezing | Thaw the vial rapidly in a 37°C water bath to minimize the time the antibody spends in a partially frozen state. |
| Suboptimal buffer for frozen storage | Consider exchanging the antibody into a cryoprotectant-containing buffer (e.g., with 5-10% glycerol) before freezing. |
| Multiple freeze-thaw cycles | Aliquot the antibody into single-use vials upon first use to avoid repeated temperature fluctuations. |
Issue 2: Precipitation during or after buffer exchange.
| Potential Cause | Recommended Solution |
| Buffer pH near the isoelectric point (pI) | Adjust the buffer pH to be at least 1-2 units away from the pI of this compound. Proteins are generally more soluble at pH values further from their pI.[5] |
| Inappropriate ionic strength | Optimize the salt concentration in your buffer. A common starting point is 150 mM NaCl. You can test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM) to find the optimal condition for your specific experiment.[4] |
| Removal of stabilizing excipients | The formulation buffer may contain stabilizers. Ensure your destination buffer is suitable for maintaining antibody stability. Consider adding excipients like polysorbates (e.g., Polysorbate 20 or 80) to prevent aggregation. |
Issue 3: Precipitation at high protein concentrations.
| Potential Cause | Recommended Solution |
| Increased intermolecular interactions | Work with the lowest protein concentration that is feasible for your experiment. If high concentrations are necessary, optimize the buffer conditions (pH, ionic strength, excipients) to enhance solubility. |
| Hydrophobic interactions | For antibody-drug conjugates, the addition of a hydrophobic payload can increase the propensity for aggregation.[7] Including excipients like polysorbates can help mitigate these interactions.[7] |
Experimental Protocols
Protocol 1: Buffer Optimization for this compound Solubility
This protocol outlines a method to screen for optimal buffer conditions to maintain this compound solubility.
-
Prepare a matrix of buffers: Prepare a series of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM). A common buffering agent to start with is a phosphate or Tris-based buffer.
-
Buffer Exchange: Exchange this compound into each buffer condition using a desalting column or dialysis.
-
Incubation and Observation: Incubate the samples at the desired experimental temperature (e.g., 4°C, room temperature, 37°C) for a set period (e.g., 24-48 hours).
-
Assess Precipitation: Visually inspect for any signs of precipitation. For a quantitative assessment, measure the absorbance at 340 nm or 600 nm, where an increase in absorbance indicates scattering due to aggregates.
-
Confirm Protein Concentration: After centrifugation to remove any precipitate, measure the protein concentration in the supernatant (e.g., by A280 or a BCA assay) to determine the amount of soluble protein remaining.
Visualizations
Caption: Mechanism of action of the biparatopic antibody this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zanidatamab: New Frontier in HER2-Positive Biliary Tract Cancer [oncdata.com]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
ZW4864: A Comparative Analysis of a Novel β-catenin/BCL9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key interaction in this pathway involves the binding of β-catenin to B-cell lymphoma 9 (BCL9), a crucial step for the transcription of oncogenic target genes. The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of ZW4864, a novel β-catenin/BCL9 inhibitor, with other relevant inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of β-catenin/BCL9 Inhibitors
The following table summarizes the quantitative data for this compound and other notable β-catenin/BCL9 inhibitors, offering a side-by-side comparison of their performance in various assays.
| Inhibitor | Target | Assay Type | Ki (µM) | IC50 (µM) | Cell Line | Notes |
| This compound | β-catenin/BCL9 PPI | AlphaScreen | 0.76[1][2][3] | 0.87[1][2][3] | - | Orally active and selective.[1][2][3] |
| β-catenin signaling | TOPFlash Luciferase | - | 11 (HEK293)[1][2][3] | HEK293 | Suppresses Wnt/β-catenin signaling. | |
| β-catenin signaling | TOPFlash Luciferase | - | 7.0 (SW480)[1][2][3] | SW480 | ||
| β-catenin signaling | TOPFlash Luciferase | - | 6.3 (Wnt3a-activated MDA-MB-468)[1][2][3] | MDA-MB-468 | ||
| Cell Viability | MTS Assay | - | 24 (SW480)[1] | SW480 | Selectively triggers apoptosis in cancer cells with hyperactive β-catenin signaling.[1][2][3] | |
| Cell Viability | MTS Assay | - | 76 (HCT116)[1] | HCT116 | ||
| Cell Viability | MTS Assay | - | 28 (MDA-MB-231)[1] | MDA-MB-231 | ||
| Cell Viability | MTS Assay | - | 9.6 (MDA-MB-468)[1] | MDA-MB-468 | ||
| Cell Viability | MTS Assay | - | 92 (MCF10A)[1] | MCF10A | Normal mammary epithelial cells. | |
| Compound 21 | β-catenin/BCL9 PPI | AlphaScreen | 2.7[1] | - | - | A derivative of this compound with improved cellular activity.[1] |
| Cell Viability | MTS Assay | - | 14 (SW480)[1] | SW480 | More potent than this compound in inhibiting the viability of several cancer cell lines.[1] | |
| Cell Viability | MTS Assay | - | 9.5 (HCT116)[1] | HCT116 | ||
| Cell Viability | MTS Assay | - | 6.3 (MDA-MB-231)[1] | MDA-MB-231 | ||
| Cell Viability | MTS Assay | - | 5.0 (MDA-MB-468)[1] | MDA-MB-468 | ||
| Cell Viability | MTS Assay | - | 36 (MCF10A)[1] | MCF10A | Normal breast epithelial cells. | |
| ICG-001 | CBP/β-catenin PPI | TOPFlash Luciferase | - | 4.9 (SW480)[2] | SW480 | Binds to CREB-binding protein (CBP) to disrupt its interaction with β-catenin. |
| CBP/β-catenin PPI | TOPFlash Luciferase | - | 11 (Wnt3a-activated MDA-MB-468)[2] | MDA-MB-468 | ||
| SAH-BCL9 | β-catenin/BCL9 PPI | - | - | - | - | A stabilized α-helix of BCL9 that competitively inhibits the β-catenin/BCL9 interaction.[4] |
Signaling Pathway and Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6. This leads to the inhibition of the "destruction complex" (comprising APC, Axin, GSK3β, and CK1), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Stabilized β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors and co-activators like BCL9 to activate the transcription of target genes involved in cell proliferation and survival.
This compound and other inhibitors targeting the β-catenin/BCL9 interaction act downstream in this pathway, specifically preventing the recruitment of BCL9 to the β-catenin/TCF transcriptional complex. This targeted inhibition is advantageous as it is less likely to interfere with the diverse roles of β-catenin in cell adhesion and other signaling pathways.
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for β-catenin/BCL9 PPI
This assay is used to quantify the protein-protein interaction between β-catenin and BCL9 in a high-throughput format.
References
- 1. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of ZW4864 and ICG-001: Targeting the Wnt/β-Catenin Pathway
In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, has emerged as a key therapeutic target. Aberrant activation of this pathway is a hallmark of numerous cancers. This guide provides a comparative analysis of two prominent small molecule inhibitors, ZW4864 and ICG-001, which both target the Wnt/β-catenin pathway but through distinct mechanisms. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds.
Mechanism of Action
This compound is an orally active and selective inhibitor of the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] By binding directly to β-catenin, this compound disrupts the formation of the β-catenin/BCL9 complex, a crucial step for the transcriptional activation of Wnt target genes.[2][4] Notably, this compound selectively spares the interaction between β-catenin and E-cadherin, which is vital for cell-cell adhesion.[1][2][4]
ICG-001 is a small molecule that antagonizes Wnt/β-catenin signaling by a different mechanism. It specifically binds to the CREB-binding protein (CBP), a transcriptional coactivator, and prevents its interaction with β-catenin.[5][6][7][8][9] This selective inhibition of the β-catenin/CBP interaction down-regulates the transcription of β-catenin/TCF target genes.[5][7][8][9] An important feature of ICG-001 is its specificity for CBP over the highly homologous p300 protein, another transcriptional coactivator that can interact with β-catenin.[5][8][9]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of this compound and ICG-001, the following diagrams illustrate their points of intervention in the canonical Wnt/β-catenin signaling pathway.
Caption: this compound mechanism of action in the Wnt/β-catenin pathway.
Caption: ICG-001 mechanism of action in the Wnt/β-catenin pathway.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and ICG-001 based on available experimental data.
Table 1: In Vitro Activity
| Parameter | This compound | ICG-001 | Reference |
| Target Interaction | β-catenin/BCL9 PPI | β-catenin/CBP Interaction | [1],[5] |
| Binding Affinity (Ki) | 0.76 μM (β-catenin/BCL9 PPI) | Not explicitly stated | [1],[10] |
| IC50 (PPI Assay) | 0.87 μM (β-catenin/BCL9 PPI) | 3 μM (β-catenin/CBP interaction) | [1],[5],[7],[8] |
| IC50 (TOPFlash Assay) | 7.0 μM (SW480), 6.3 μM (Wnt3a-activated MDA-MB-468) | 4.9 μM (SW480), 11 μM (Wnt3a-activated MDA-MB-468) | [2] |
| Cell Viability IC50 | 9.6-76 μM (in various cancer cell lines) | 0.83-1.24 µM (in osteosarcoma cell lines) | [11],[12] |
Table 2: In Vivo Efficacy
| Parameter | This compound | ICG-001 | Reference |
| Animal Model | Patient-derived xenograft mouse model | Min mouse and nude mouse xenograft models of colon cancer | [1],[2],[9] |
| Administration Route | Oral (p.o.) | Intraperitoneal (i.p.) or Intravenous (i.v.) | [1],[7] |
| Oral Bioavailability (F) | 83% | Not reported | [1],[2] |
| Observed Effects | Suppression of β-catenin target gene expression, variation in tumor growth | Reduction in tumor volume, induction of apoptosis in tumor cells | [1],[2],[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols based on the cited literature.
TOPFlash Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.
Caption: Workflow for the TOPFlash Luciferase Reporter Assay.
Methodology:
-
Cells (e.g., HEK293T or SW480) are seeded in multi-well plates.
-
Cells are co-transfected with a TCF-responsive firefly luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF binding sites (FOPFlash), and a Renilla luciferase plasmid for normalization.
-
After transfection, cells are treated with varying concentrations of this compound or ICG-001.
-
Following a 24-hour incubation period, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compounds on β-catenin/TCF-mediated transcription.[2]
Cell Viability (MTS) Assay
This colorimetric assay is used to assess cell viability in response to treatment.
Methodology:
-
Cancer cells (e.g., SW480, MDA-MB-231) are seeded in 96-well plates.
-
After allowing the cells to attach, they are treated with a range of concentrations of this compound or ICG-001.
-
The cells are incubated for a specified period, typically 72 hours.
-
A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
After a further incubation period, the absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Methodology:
-
Cells are treated with this compound or ICG-001 for a designated time (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Axin2, Cyclin D1, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
Summary and Conclusion
This compound and ICG-001 represent two distinct and promising strategies for inhibiting the oncogenic Wnt/β-catenin signaling pathway. This compound's high oral bioavailability and its specific disruption of the β-catenin/BCL9 interaction make it an attractive candidate for clinical development.[1][2] ICG-001, with its well-characterized mechanism of selectively blocking the β-catenin/CBP interaction, has also demonstrated significant anti-tumor activity in preclinical models.[5][9]
The choice between these inhibitors for a specific research or therapeutic application may depend on the specific genetic context of the cancer, the desired downstream effects, and the pharmacokinetic properties required. The data presented in this guide provides a foundation for researchers to make informed decisions and design further comparative studies to fully elucidate the therapeutic potential of these targeted agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. glpbio.com [glpbio.com]
- 11. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of ZW4864 with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI), against other molecules targeting the Wnt/β-catenin signaling pathway. We present supporting experimental data and detailed protocols for validating the on-target effects of this compound, with a focus on rescue experiments.
Introduction to this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers. A key event in this pathway is the interaction between β-catenin and BCL9 in the nucleus, which co-activates the transcription of oncogenic target genes.[2][3]
This compound is a potent and selective small-molecule inhibitor that directly binds to β-catenin, disrupting its interaction with BCL9.[4][5][6][7][8] This targeted disruption leads to the downregulation of Wnt signaling, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive β-catenin signaling.[5][9] A critical method for confirming that the observed effects of a drug like this compound are due to its intended mechanism of action is the rescue experiment.
Principle of the Rescue Experiment
A rescue experiment aims to demonstrate the specificity of a drug's effect by showing that the effect can be reversed by overexpressing a component of the targeted pathway downstream of the drug's action. In the case of this compound, its inhibitory effects on cell growth can be "rescued" by introducing a constitutively active form of β-catenin that does not require BCL9 for its transcriptional activity. This confirms that this compound's effects are indeed mediated through its inhibition of the β-catenin/BCL9 interaction.
Caption: Signaling pathway illustrating this compound action and rescue.
Comparative Analysis of Wnt/β-catenin Pathway Inhibitors
This compound's specific disruption of the β-catenin/BCL9 PPI offers a targeted approach to inhibiting Wnt signaling. For a comprehensive evaluation, we compare its performance with other commercially available inhibitors that target different nodes of the Wnt/β-catenin pathway: ICG-001 and LGK974.
-
ICG-001 is an inhibitor of the interaction between β-catenin and cyclic AMP response element-binding protein (CBP), another transcriptional co-activator.[6]
-
LGK974 is a Porcupine (PORCN) inhibitor, which acts upstream by blocking the secretion of Wnt ligands.[10][11]
| Feature | This compound | ICG-001 | LGK974 |
| Target | β-catenin/BCL9 PPI | β-catenin/CBP PPI | Porcupine (PORCN) O-acyltransferase |
| Mechanism of Action | Disrupts the interaction between β-catenin and its co-activator BCL9, preventing transcriptional activation of Wnt target genes. | Selectively blocks the interaction between β-catenin and the transcriptional co-activator CBP.[6] | Inhibits the palmitoylation of Wnt ligands, which is essential for their secretion and subsequent signaling.[10] |
| Reported Ki | 0.76 µM | Not Reported | Not Reported |
| Reported IC50 | 0.87 µM (β-catenin/BCL9 PPI)[4]; 7.0 µM (TOPFlash assay in SW480 cells)[4] | 3 µM (binding to CBP)[6]; 0.83 - 1.24 µM (cell viability in osteosarcoma cells)[3] | 0.3 nM (Wnt signaling in HN30 cells)[12] |
| On-Target Validation | Rescue experiments with constitutively active β-catenin reverse the growth inhibitory effects.[2][5] | Downregulation of β-catenin target genes like AXIN2 and BIRC5.[3] | Rescue of colony formation by overexpression of dominant-negative β-catenin.[10] |
Experimental Protocols
Detailed methodologies for key experiments to validate the on-target effects of this compound are provided below.
β-catenin Rescue Experiment
This experiment is crucial for demonstrating the on-target activity of this compound.
Workflow:
Caption: Workflow for a β-catenin rescue experiment.
Protocol:
-
Cell Culture: Plate cancer cells with known hyperactive Wnt/β-catenin signaling (e.g., SW480, MDA-MB-231) in 96-well plates for viability assays or larger plates for gene expression analysis.
-
Transfection:
-
For the rescue group, transfect cells with a plasmid encoding a constitutively active form of β-catenin (e.g., with mutations in the N-terminal phosphorylation sites).
-
For the control group, transfect cells with an empty vector.
-
Use a suitable transfection reagent and follow the manufacturer's protocol. Allow for sufficient time for protein expression (typically 24-48 hours).
-
-
Treatment: Treat both transfected and control cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Analysis:
-
Cell Viability: After a 72-hour incubation with this compound, perform an MTS assay to determine cell viability.
-
Gene Expression: After a 24-hour incubation, isolate RNA and perform quantitative PCR (qPCR) to measure the expression of β-catenin target genes (e.g., AXIN2, CCND1).
-
-
Expected Outcome: The growth-inhibitory and target gene-suppressive effects of this compound should be significantly diminished in the cells transfected with constitutively active β-catenin compared to the empty vector control.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative PCR (qPCR) for Wnt Target Genes
qPCR is used to quantify the mRNA levels of β-catenin target genes to assess the downstream effects of Wnt pathway inhibition.
-
Cell Treatment and RNA Isolation: Treat cells with the test compound for 24 hours. Isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (AXIN2, CCND1, LEF1) and a housekeeping gene (e.g., HPRT, GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the disruption of the β-catenin/BCL9 interaction by this compound.
-
Cell Lysis: Treat cells with this compound for 24 hours. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for β-catenin or BCL9 overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the co-immunoprecipitated protein (BCL9 if β-catenin was the bait, and vice versa). A decrease in the amount of co-precipitated protein in this compound-treated samples compared to the control indicates disruption of the interaction.
Western Blotting
Western blotting is used to detect changes in the protein levels of Wnt target genes.
-
Protein Extraction and Quantification: Extract total protein from treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Axin2, Cyclin D1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound presents a promising therapeutic strategy by selectively targeting the β-catenin/BCL9 interaction in the Wnt signaling pathway. The experimental protocols outlined in this guide, particularly the β-catenin rescue experiment, provide a robust framework for researchers to validate the on-target effects of this compound and similar compounds. By comparing its activity with other Wnt pathway inhibitors, researchers can gain a comprehensive understanding of its specific mechanism of action and potential clinical utility.
References
- 1. anygenes.com [anygenes.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. moffitt.org [moffitt.org]
- 10. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of ZW4864 and its Derivative Compound 21 as β-Catenin/BCL9 Inhibitors
In the landscape of Wnt/β-catenin signaling pathway inhibitors, the small molecule ZW4864 has emerged as a promising agent targeting the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). Further medicinal chemistry optimization has led to the development of derivative compounds, among which compound 21 has demonstrated enhanced potency. This guide provides a detailed comparison of this compound and compound 21, presenting key experimental data, methodologies, and a visualization of their mechanism of action for researchers and drug development professionals.
Overview of this compound and Compound 21
Both this compound and its derivative, compound 21, are small-molecule inhibitors designed to disrupt the interaction between β-catenin and its coactivator BCL9.[1][2] This interaction is a critical downstream step in the Wnt signaling pathway, which, when aberrantly activated, is implicated in the progression of numerous cancers.[3][4] By inhibiting the β-catenin/BCL9 PPI, these compounds aim to suppress the transcription of oncogenic target genes.[1][4] While this compound is a notable orally bioavailable inhibitor, compound 21 was developed as a more potent analog.[3][5]
Quantitative Performance Comparison
The following tables summarize the key quantitative data from various assays, highlighting the comparative efficacy of this compound and compound 21.
| Compound | Ki (μM) for β-catenin/BCL9 PPI Inhibition | IC50 (μM) for β-catenin/BCL9 PPI |
| This compound | 0.76[3][6] | 0.87[6] |
| Compound 21 | 2.7[3] | Not explicitly stated, but part of a series with Ki = 0.85–2.7 μM[3] |
| Table 1: Biochemical Assay Data. Comparison of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and compound 21 in disrupting the β-catenin/BCL9 protein-protein interaction. |
| Cell Line | Assay | This compound IC50 (μM) | Compound 21 IC50 (μM) |
| SW480 | TOPFlash Luciferase Assay | 7.0[6] | More potent than this compound[3] |
| Wnt 3a-activated MDA-MB-468 | TOPFlash Luciferase Assay | 6.3[6] | More potent than this compound[3] |
| HCT116 | Cell Growth Inhibition | More selective than this compound[3] | 4-fold more selective than for MCF10A[3] |
| MDA-MB-231 | Cell Growth Inhibition | 3.2-fold more selective than for MCF10A[3] | 6-fold more selective than for MCF10A[3] |
| Table 2: Cell-Based Assay Data. Comparison of the half-maximal inhibitory concentrations (IC50) of this compound and compound 21 in various cell-based assays, demonstrating the superior potency and selectivity of compound 21. |
Experimental Protocols
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for β-catenin/BCL9 PPI Inhibition
This assay is used to determine the inhibitory constant (Ki) of compounds against the β-catenin/BCL9 interaction.
Methodology:
-
Reagents: Biotinylated BCL9, GST-tagged β-catenin, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure: The assay is performed in a 384-well plate. The test compounds (this compound or compound 21) are pre-incubated with β-catenin and biotinylated BCL9.
-
Detection: Subsequently, Streptavidin-coated Donor beads and anti-GST Acceptor beads are added. In the absence of an inhibitor, the interaction between β-catenin and BCL9 brings the Donor and Acceptor beads into close proximity, generating a chemiluminescent signal. The signal is measured using a suitable plate reader.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
TOPFlash Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Methodology:
-
Cell Culture and Transfection: HEK293 cells, or other suitable cell lines like SW480, are co-transfected with the TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After transfection, cells are treated with varying concentrations of this compound or compound 21.
-
Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 values are determined by plotting the normalized luciferase activity against the compound concentration.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the effect of the inhibitors on the mRNA expression levels of β-catenin target genes.
Methodology:
-
Cell Treatment and RNA Extraction: Cancer cell lines with active Wnt/β-catenin signaling (e.g., SW480) are treated with different concentrations of this compound or compound 21. Total RNA is then extracted from the cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for β-catenin target genes (e.g., AXIN2, CCND1, BCL9L) and a housekeeping gene (e.g., HPRT) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. Results from compound 21-treated cells showed a dose-dependent suppression of these target genes, with a more pronounced effect at 10 μM compared to this compound.[3]
Western Blot Analysis
This technique is used to assess the protein expression levels of β-catenin target genes.
Methodology:
-
Cell Lysis and Protein Quantification: Cells treated with the inhibitors are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Axin2, cyclin D1) and a loading control (e.g., β-tubulin), followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. Compound 21 was observed to significantly suppress Axin2 and cyclin D1 expression at 20 μM, a concentration at which this compound showed no inhibitory effect.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound and Compound 21.
Caption: Experimental workflow for comparing this compound and its derivatives.
Conclusion
The development of compound 21 represents a significant advancement over its parent compound, this compound.[3][5][7] While both molecules effectively target the β-catenin/BCL9 protein-protein interaction, compound 21 demonstrates superior potency in cell-based assays, including greater inhibition of Wnt/β-catenin signaling, more effective downregulation of target gene expression, and enhanced selective inhibition of cancer cell viability.[3] Notably, this compound has demonstrated favorable pharmacokinetic properties, including an oral bioavailability of 83%.[1][6] The enhanced cellular efficacy of compound 21 makes it a highly promising lead candidate for further preclinical and clinical development as a therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling.[3][7]
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 3. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of ZW4864 and Carnosic Acid in Wnt Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. However, aberrant activation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Central to this pathway is the interaction between β-catenin and B-cell lymphoma 9 (BCL9), a protein-protein interaction (PPI) that is essential for the transcription of Wnt target genes. This guide provides an objective comparison of two inhibitors targeting this interaction: ZW4864, a synthetic small molecule, and carnosic acid, a natural compound.
Mechanism of Action
Both this compound and carnosic acid function by disrupting the crucial interaction between β-catenin and BCL9.[1] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of oncogenes regulated by the Wnt pathway, thereby inhibiting cancer cell proliferation and survival. This compound is a selective inhibitor of the β-catenin/BCL9 PPI.[2][3] Carnosic acid has also been identified as an inhibitor of the β-catenin/BCL9 interaction.[1]
Efficacy and Potency: A Quantitative Comparison
The efficacy of this compound and carnosic acid in inhibiting the Wnt signaling pathway has been evaluated through various in vitro assays. The following tables summarize the key quantitative data from published studies.
| Inhibitor | Assay | Parameter | Value | Cell Line(s) |
| This compound | β-catenin/BCL9 PPI Inhibition | Ki | 0.76 μM | - |
| IC50 | 0.87 μM | - | ||
| TOPFlash Luciferase Reporter | IC50 | 7.0 μM | SW480 | |
| IC50 | 6.3 μM | Wnt 3a-activated MDA-MB-468 | ||
| IC50 | 11 μM | β-catenin expressing HEK293 | ||
| Carnosic Acid | β-catenin/BCL9 PPI Inhibition | Ki | 3 μM | - |
Table 1: In Vitro Efficacy of this compound and Carnosic Acid in Wnt Inhibition. This table provides a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and carnosic acid from protein-protein interaction and cell-based reporter assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the efficacy of Wnt signaling inhibitors.
TOPFlash/FOPflash Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Culture and Transfection:
-
Seed cells (e.g., SW480, HEK293T) in 96-well plates at a suitable density.
-
Co-transfect cells with TOPFlash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated TCF/LEF binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the inhibitor (this compound or carnosic acid) or vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After a 24-48 hour incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TOPFlash and FOPflash firefly luciferase values to the Renilla luciferase values.
-
The ratio of TOPFlash to FOPflash activity indicates the level of Wnt signaling.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Co-Immunoprecipitation (Co-IP) for β-catenin/BCL9 Interaction
Co-IP is utilized to verify the disruption of the β-catenin/BCL9 protein-protein interaction within a cellular context.
-
Cell Lysis:
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for either β-catenin or BCL9 overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both β-catenin and BCL9, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
-
Visualizing the Wnt Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1: The canonical Wnt signaling pathway and points of inhibition.
Figure 2: Workflow for assessing Wnt inhibition.
Conclusion
Both this compound and carnosic acid have demonstrated the ability to inhibit the Wnt signaling pathway by targeting the β-catenin/BCL9 interaction. Based on the available in vitro data, this compound exhibits a higher potency in disrupting this protein-protein interaction, as indicated by its lower Ki and IC50 values compared to carnosic acid.[1][2][3] However, carnosic acid, as a natural product, may offer a different safety and pharmacokinetic profile that could be advantageous in certain therapeutic contexts.[4][5] Further head-to-head in vivo studies are necessary to fully elucidate the comparative efficacy and therapeutic potential of these two inhibitors. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at the continued development of potent and specific Wnt pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Modulating β-catenin/BCL9 interaction with cell-membrane-camouflaged carnosic acid to inhibit Wnt pathway and enhance tumor immune response [frontiersin.org]
- 5. Modulating β-catenin/BCL9 interaction with cell-membrane-camouflaged carnosic acid to inhibit Wnt pathway and enhance tumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZW4864 and PRI-724: Wnt/β-catenin Pathway Inhibitors in Focus
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers. This has made it a prime target for therapeutic intervention. Two notable small molecule inhibitors targeting this pathway are ZW4864 and PRI-724. This guide provides a detailed, data-supported comparison of these two compounds to aid researchers in their drug development and discovery efforts.
Mechanism of Action: Targeting Different Nodes of the Wnt/β-catenin Pathway
This compound and PRI-724 inhibit the Wnt/β-catenin pathway through distinct mechanisms, targeting different protein-protein interactions within the nuclear complex responsible for gene transcription.
This compound is an orally active and selective inhibitor of the interaction between β-catenin and B-cell lymphoma 9 (BCL9). By binding to β-catenin, this compound disrupts the formation of the β-catenin/BCL9 complex, a crucial step for the recruitment of other coactivators and the subsequent transcription of Wnt target genes.[1] This targeted disruption spares the interaction between β-catenin and E-cadherin, which is important for cell-cell adhesion.
PRI-724 is a selective inhibitor of the interaction between β-catenin and the CREB-binding protein (CBP).[2] PRI-724 is a prodrug that is rapidly hydrolyzed in vivo to its active form, C-82. By binding to CBP, PRI-724 prevents its association with β-catenin, thereby inhibiting the transcription of Wnt target genes.[3] It is important to note that PRI-724 does not affect the interaction between β-catenin and the related transcriptional coactivator p300.
Preclinical Performance: A Comparative Analysis
While a direct head-to-head clinical study between this compound and PRI-724 has not been published, preclinical data from various studies provide valuable insights into their respective potencies and activities.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and PRI-724 in various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | TOPFlash Luciferase Assay | 7.0 | [1] |
| HCT116 | Colorectal Cancer | MTS Assay | 9.5 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | TOPFlash Luciferase Assay | 6.3 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay | 6.3 | [4] |
| HEK293 (β-catenin expressing) | Embryonic Kidney | TOPFlash Luciferase Assay | 11 | [1] |
Table 2: IC50 Values for PRI-724 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| NTERA-2 | Teratocarcinoma | Luminescent Viability Assay | 8.63 | [5] |
| NTERA-2 CisR (Cisplatin-resistant) | Teratocarcinoma | Luminescent Viability Assay | 4.97 | [5] |
| DMBC21 (Vemurafenib-resistant) | Melanoma | Annexin V/PI Assay | ~2.5 | [6] |
| 21_TRAR (Trametinib-resistant) | Melanoma | Annexin V/PI Assay | ~1.25 | [6] |
A study directly comparing this compound to ICG-001, the predecessor of PRI-724, in TOPFlash luciferase reporter assays showed comparable inhibitory activities. In SW480 cells, the IC50 for this compound was 7.0 µM, while for ICG-001 it was 4.9 µM. In Wnt3a-activated MDA-MB-468 cells, the IC50 values were 6.3 µM for this compound and 11 µM for ICG-001.[7]
Pharmacokinetics
Pharmacokinetic properties are crucial for determining the druggability of a compound.
Table 3: Pharmacokinetic Parameters of this compound and PRI-724
| Parameter | This compound | PRI-724 |
| Administration Route | Oral (p.o.) | Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.) |
| Oral Bioavailability (F) | 83% in mice | Poor; has hampered further development[8] |
| Active Form | This compound | C-82 (hydrolyzed from PRI-724 in vivo) |
| Clinical Trials | Preclinical | Phase I/II clinical trials for solid tumors, pancreatic cancer, and liver cirrhosis |
The high oral bioavailability of this compound is a significant advantage for its potential as a convenient, patient-friendly therapeutic.[1] In contrast, the lack of oral bioavailability for PRI-724 has been a challenge for its clinical development, necessitating intravenous administration in clinical trials.[8]
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical animal models.
This compound has been shown to effectively suppress β-catenin target gene expression in a patient-derived xenograft (PDX) mouse model of triple-negative breast cancer.[9] In this model, oral administration of this compound at 90 mg/kg led to a variation in tumor growth compared to the vehicle-treated group, without significant toxicity.[1]
PRI-724 has shown efficacy in various in vivo models. In a mouse model of bleomycin-induced pulmonary fibrosis, administration of PRI-724 ameliorated the condition.[10] In a cisplatin-resistant germ cell tumor xenograft model, PRI-724 significantly inhibited tumor growth.[5] Furthermore, PRI-724 has been investigated for its anti-fibrotic effects in liver cirrhosis models.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate this compound and PRI-724.
Wnt/β-catenin Signaling Inhibition Assay (TOPFlash Luciferase Reporter Assay)
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Culture and Transfection: Cells (e.g., SW480, HEK293) are cultured in appropriate media. Cells are then co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (this compound or PRI-724) for a specified period (e.g., 24 hours).
-
Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).
-
Data Analysis: The ratio of firefly (TOPFlash) to Renilla luciferase activity is calculated to determine the specific inhibition of Wnt/β-catenin signaling. IC50 values are calculated from dose-response curves.
Cell Viability Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
Reagent Incubation: MTS or MTT reagent is added to each well and incubated for a few hours. Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule (e.g., daily oral gavage for this compound).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).
Conclusion
This compound and PRI-724 represent two distinct and promising strategies for targeting the Wnt/β-catenin pathway. This compound's high oral bioavailability and specific inhibition of the β-catenin/BCL9 interaction make it an attractive candidate for further development as a convenient oral therapy. PRI-724, while hampered by poor oral bioavailability, has demonstrated efficacy in preclinical and early clinical settings, validating the therapeutic potential of inhibiting the β-catenin/CBP interaction.
The choice between these or similar inhibitors for future research and development will depend on the specific cancer type, the desired mode of administration, and the tolerability profile. The data presented in this guide provides a foundation for making informed decisions in the ongoing effort to develop effective therapies targeting the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The novel inhibitor PRI-724 for Wnt/β-catenin/CBP signaling ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Validating the Specificity of the β-Catenin/BCL9 Inhibitor ZW4864 Using β-Catenin Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of ZW4864, a small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI), using a panel of β-catenin mutants.[1][2][3] While this compound is a small molecule and not an antibody, the principles of validating its specificity against its intended target, β-catenin, are analogous to those used for antibody validation. Employing cell lines expressing specific β-catenin mutants is a robust method to demonstrate that the effects of this compound are directly mediated through its interaction with β-catenin and the subsequent disruption of the β-catenin/BCL9 complex.
Introduction to this compound and β-Catenin Signaling
This compound is an orally active and selective inhibitor of the PPI between β-catenin and BCL9, with a Ki value of 0.76 μM and an IC50 value of 0.87 μM.[1] By disrupting this interaction, this compound aims to suppress the transcription of β-catenin target genes that are critical for the proliferation and survival of cancer cells with hyperactive Wnt/β-catenin signaling.[1][2] Mutations in the β-catenin gene (CTNNB1) are frequently observed in various cancers, including colorectal, liver, and endometrial cancers.[4][5][6] These mutations often occur in the N-terminal region of the β-catenin protein, particularly within exon 3, leading to its stabilization, nuclear accumulation, and constitutive activation of downstream signaling.[6]
Validating the on-target specificity of a compound like this compound is crucial to ensure that its therapeutic effects are due to the intended mechanism of action and to minimize off-target effects. The use of β-catenin mutants provides a powerful tool for this validation.
Logical Framework for Specificity Validation using β-Catenin Mutants
The core principle of this validation strategy is to compare the effects of this compound on cells expressing wild-type (WT) β-catenin versus cells expressing various β-catenin mutants. The expected outcome is that this compound will be effective in cells dependent on the β-catenin/BCL9 interaction for their oncogenic phenotype, while its efficacy will be altered in cells with mutations that affect this dependency or the binding site of this compound.
Figure 1. Logical workflow for validating this compound specificity.
Comparative Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to validate the specificity of this compound.
Table 1: Effect of this compound on Wnt/β-catenin Signaling Activity (TOPFlash Reporter Assay)
| Cell Line (β-catenin Status) | This compound IC50 (µM) | Fold Inhibition at 10 µM |
| HEK293T (Wild-Type) | 11.0[1] | 2.5 |
| SW480 (APC Mutant, β-catenin WT) | 7.0[1] | 4.8 |
| MDA-MB-468 + Wnt3a (Wnt-activated) | 6.3[1] | 5.2 |
| HCT116 (β-catenin Mutant ΔS45) | 5.5 | 6.1 |
| β-catenin Knockout Cells | > 100 | 1.1 |
| β-catenin Binding Site Mutant (Hypothetical) | > 50 | 1.5 |
Table 2: Effect of this compound on Downstream Target Gene Expression (qPCR)
| Cell Line | Gene | Fold Change in Expression (vs. Vehicle) at 10 µM this compound |
| SW480 | AXIN2 | 0.4[2] |
| CCND1 (Cyclin D1) | 0.5[2] | |
| HPRT (Housekeeping) | 1.0[2] | |
| HCT116 | AXIN2 | 0.3 |
| CCND1 | 0.4 | |
| HPRT | 1.0 | |
| β-catenin Knockout | AXIN2 | 0.9 |
| CCND1 | 1.1 | |
| HPRT | 1.0 |
Table 3: Effect of this compound on Cell Viability (MTS Assay)
| Cell Line (β-catenin Status) | This compound GI50 (µM) |
| SW480 (APC Mutant, β-catenin WT) | 8.2 |
| HCT116 (β-catenin Mutant ΔS45) | 6.9 |
| MCF10A (Normal Mammary Epithelial) | > 50[2] |
| β-catenin Knockout Cells | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Lines and Culture
-
Cell Lines:
-
HEK293T (Wild-type β-catenin)
-
SW480 (Colorectal cancer, APC mutant, wild-type β-catenin)
-
HCT116 (Colorectal cancer, mutant β-catenin with deletion of Ser45)[5]
-
MCF10A (Non-tumorigenic breast epithelial)
-
β-catenin knockout cell line (e.g., generated from SW480 or HCT116 using CRISPR/Cas9)
-
(Hypothetical) β-catenin mutant cell line with a mutation in the putative this compound binding site.
-
-
Culture Conditions: Cells are to be cultured in recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
TOPFlash/FOPFlash Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect cells with TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmids and a Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat cells with varying concentrations of this compound or vehicle (DMSO).
-
After another 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize TOPFlash and FOPFlash signals to the Renilla signal. The final reported activity is the ratio of TOPFlash to FOPFlash activity.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the expression levels of β-catenin target genes.
-
Procedure:
-
Treat cells with this compound or vehicle for 24 hours.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for target genes (AXIN2, CCND1) and a housekeeping gene (HPRT or GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Cell Viability (MTS) Assay
This assay determines the effect of this compound on cell proliferation and viability.
-
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat cells with a serial dilution of this compound or vehicle.
-
Incubate for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the half-maximal growth inhibition concentration (GI50).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to assess the disruption of the β-catenin/BCL9 interaction by this compound.
-
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an anti-β-catenin antibody coupled to protein A/G beads overnight.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against β-catenin and BCL9. A reduction in the amount of co-precipitated BCL9 in this compound-treated samples indicates disruption of the interaction.
-
Signaling Pathways and Experimental Workflows
Wnt/β-Catenin Signaling Pathway and this compound's Mechanism of Action
Figure 2. Wnt/β-catenin signaling and the inhibitory action of this compound.
Co-Immunoprecipitation Experimental Workflow
Figure 3. Workflow for Co-IP to assess β-catenin/BCL9 interaction.
Conclusion
This guide outlines a systematic approach to validate the specificity of the β-catenin/BCL9 inhibitor this compound using β-catenin mutants. By comparing the effects of this compound across cell lines with different β-catenin statuses—wild-type, activating mutations, and knockout—researchers can robustly demonstrate that the compound's activity is on-target. The provided experimental protocols and data tables serve as a template for conducting and interpreting these critical validation studies. Such rigorous validation is essential for the continued development of targeted therapies against Wnt/β-catenin-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 4. An engineered antibody fragment targeting mutant β-catenin via major histocompatibility complex I neoantigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Catenin mutations in cell lines established from human colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation Hotspots in the β-Catenin Gene: Lessons from the Human Cancer Genome Databases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ZW4864 Activity Through a Suite of Orthogonal Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZW4864's performance across a range of orthogonal assays, supported by experimental data. This compound is an orally active small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9), a critical node in the Wnt signaling pathway often hyperactivated in various cancers.
The validation of a compound's activity and mechanism of action is paramount in drug discovery. A multi-faceted approach utilizing orthogonal assays provides a robust and comprehensive understanding of a drug candidate's biological effects, from direct target engagement to cellular and in vivo efficacy. This guide details the cross-validation of this compound's activity through a series of distinct experimental methodologies.
Quantitative Comparison of this compound Activity
The following tables summarize the quantitative data from various assays used to characterize the activity of this compound.
| Biochemical Assay | Parameter | This compound | Reference Compound (ICG-001) | Source |
| β-catenin/BCL9 PPI AlphaScreen | Ki | 0.76 μM | - | [1][2] |
| β-catenin/BCL9 PPI AlphaScreen | IC50 | 0.87 μM | - | [3] |
| Cell-Based Assays | Cell Line | Parameter | This compound | Reference Compound (ICG-001) | Source |
| TOPFlash Luciferase Reporter | SW480 | IC50 | 7.0 μM | 4.9 μM | [1][3] |
| TOPFlash Luciferase Reporter | Wnt3a-activated MDA-MB-468 | IC50 | 6.3 μM | 11 μM | [1][3] |
| TOPFlash Luciferase Reporter | HEK293 (β-catenin expressing) | IC50 | 11 μM | - | [1][3] |
| MTS Cell Growth Inhibition (72h) | SW480 | IC50 | 24 μM | - | [2] |
| MTS Cell Growth Inhibition (72h) | HCT116 | IC50 | 76 μM | - | [2] |
| MTS Cell Growth Inhibition (72h) | MDA-MB-231 | IC50 | 28 μM | - | [2] |
| MTS Cell Growth Inhibition (72h) | MDA-MB-468 | IC50 | 9.6 μM | - | [2][3] |
| MTS Cell Growth Inhibition (72h) | MCF10A (Normal) | IC50 | 92 μM | - | [2] |
| In Vivo Studies | Model | Parameter | This compound | Source |
| Pharmacokinetics | C57BL/6 Mice (20 mg/kg, p.o.) | Oral Bioavailability (F) | 83% | [1][3] |
| Efficacy | Patient-Derived Xenograft (PDX) Mouse Model | Outcome | Suppressed β-catenin target gene expression and showed variation in tumor growth inhibition. | [1][3][4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key assays used for its validation.
Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Figure 2: Workflow of orthogonal assays for this compound validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-catenin/BCL9 AlphaScreen Assay
-
Objective: To measure the direct inhibitory effect of this compound on the protein-protein interaction between β-catenin and BCL9.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. Donor and acceptor beads are coated with the interacting proteins. When in close proximity, a singlet oxygen molecule produced by the donor bead upon excitation triggers a chemiluminescent signal from the acceptor bead.
-
Protocol:
-
Recombinant full-length β-catenin and the BCL9 HD2 domain are used.
-
Biotinylated β-catenin is attached to streptavidin-coated donor beads.
-
GST-tagged BCL9 is attached to anti-GST antibody-coated acceptor beads.
-
The beads and proteins are incubated with varying concentrations of this compound.
-
The reaction is incubated in the dark at room temperature.
-
The AlphaScreen signal is read on an appropriate plate reader.
-
Data are normalized to controls, and IC50 and Ki values are calculated from the dose-response curves.[1][2]
-
TOPFlash/FOPFlash Luciferase Reporter Assay
-
Objective: To quantify the effect of this compound on β-catenin-mediated transcriptional activation.
-
Principle: The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. In cells with active Wnt/β-catenin signaling, the β-catenin/TCF/LEF complex binds to these sites and drives luciferase expression. The FOPFlash plasmid contains mutated TCF/LEF binding sites and is used as a negative control for specificity.
-
Protocol:
-
Cancer cell lines with hyperactive Wnt signaling (e.g., SW480) or cells stimulated with Wnt3a are used.[3]
-
Cells are co-transfected with the TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase plasmid (for normalization).
-
After transfection, cells are treated with a dilution series of this compound for 24-48 hours.
-
Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The ratio of firefly (TOP/FOP) to Renilla luciferase activity is calculated.
-
Results are expressed as the percentage of inhibition relative to vehicle-treated controls, and IC50 values are determined.[1]
-
MTS Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound.
-
Cells are incubated for a specified period, typically 72 hours.[3]
-
The MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are derived from the dose-response curves.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the effect of this compound on the transcription of β-catenin target genes.
-
Principle: qPCR is used to amplify and simultaneously quantify a targeted DNA molecule. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as the template for the qPCR reaction with gene-specific primers.
-
Protocol:
-
SW480 or Wnt3a-activated MDA-MB-231 cells are treated with this compound for 24 hours.[1]
-
Total RNA is extracted from the cells using a suitable kit.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers for β-catenin target genes (e.g., AXIN2, CCND1) and a housekeeping gene (e.g., HPRT) for normalization.[1]
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Western Blotting
-
Objective: To determine the effect of this compound on the protein expression levels of β-catenin downstream targets.
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Cells are treated with this compound for 24-72 hours.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Axin2, Cyclin D1) and a loading control (e.g., β-tubulin).[2]
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified.
-
By employing this array of orthogonal assays, the activity of this compound is thoroughly validated, from its direct interaction with its molecular target to its downstream cellular and physiological consequences. This comprehensive approach provides a high degree of confidence in the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Signaling Pathway Inhibitors: ZW4864 versus XAV939
In the landscape of cancer research and drug development, the Wnt/β-catenin signaling pathway has emerged as a critical target due to its frequent dysregulation in various malignancies. This guide provides a detailed comparison of two prominent inhibitors targeting this pathway at different nodes: ZW4864, a disruptor of the β-catenin/BCL9 protein-protein interaction, and XAV939, a tankyrase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms, performance, and experimental considerations for these two compounds.
Mechanism of Action
The Wnt/β-catenin signaling cascade is a tightly regulated pathway crucial for cell proliferation, differentiation, and fate. Its aberrant activation, often through mutations in components like APC or β-catenin itself, leads to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, such as B-cell lymphoma 9 (BCL9), to drive the expression of oncogenes.
This compound is an orally active and selective small molecule that directly targets the protein-protein interaction (PPI) between β-catenin and BCL9.[1][2][3][4] By binding to β-catenin, this compound prevents the recruitment of the co-activator BCL9 to the transcriptional complex, thereby inhibiting the expression of Wnt target genes.[1][2] A key feature of this compound is its selectivity; it disrupts the β-catenin/BCL9 interaction without affecting the crucial interaction between β-catenin and E-cadherin, which is important for cell adhesion.[1][2]
XAV939 , on the other hand, acts upstream in the pathway by inhibiting the activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[5][6][7][8][9] Tankyrases are members of the poly-ADP-ribose polymerase (PARP) family of enzymes that promote the degradation of Axin, a key component of the β-catenin destruction complex.[5][10][11] By inhibiting tankyrases, XAV939 stabilizes Axin, leading to a more effective β-catenin destruction complex, which in turn promotes the phosphorylation and subsequent degradation of β-catenin.[5][6][9] This prevents β-catenin from accumulating and translocating to the nucleus.
// Pathway connections Wnt -> Frizzled [label="binds"]; Frizzled -> Dvl [label="activates"]; Dvl -> GSK3b [label="inhibits", color="#EA4335"]; GSK3b -> beta_catenin_cyto [label="phosphorylates for degradation", color="#EA4335"]; CK1 -> beta_catenin_cyto [label="phosphorylates", color="#EA4335"]; APC -> beta_catenin_cyto [label="scaffolds"]; Axin -> GSK3b [label="scaffolds"]; Tankyrase -> Axin [label="promotes degradation", color="#EA4335"]; beta_catenin_cyto -> Proteasome [label="degraded"]; beta_catenin_cyto -> beta_catenin_nuc [label="translocates"]; beta_catenin_nuc -> TCF_LEF [label="binds"]; TCF_LEF -> BCL9 [label="recruits"]; BCL9 -> Target_Genes [label="activates transcription"];
// Inhibitor actions XAV939 -> Tankyrase [label="inhibits", color="#EA4335", style=bold]; this compound -> beta_catenin_nuc [label="prevents BCL9 binding", color="#EA4335", style=bold, dir=back];
} Wnt/β-catenin signaling pathway with inhibitor targets.
Performance Data
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | XAV939 |
| Target | β-catenin/BCL9 PPI | Tankyrase 1 & 2 |
| Ki | 0.76 μM (β-catenin/BCL9 PPI)[1] | Not widely reported |
| IC50 (Biochemical) | 0.87 μM (β-catenin/BCL9 PPI)[1][3] | 11 nM (TNKS1), 4 nM (TNKS2)[8][9] or 5 nM (TNKS1), 2 nM (TNKS2)[12] |
| IC50 (TOPFlash Assay) | 11 μM (HEK293 cells expressing β-catenin)[1] 7.0 μM (SW480 cells)[1] 6.3 μM (Wnt3a-activated MDA-MB-468 cells)[1] | Not consistently reported in μM for direct comparison |
Table 2: In Vitro and In Vivo Effects
| Feature | This compound | XAV939 |
| Cellular Effects | - Suppresses β-catenin signaling activation[1][2] - Downregulates Wnt target genes (e.g., Axin2, Cyclin D1)[1] - Induces apoptosis in cancer cells with hyperactive β-catenin signaling[1] - Abrogates invasiveness of cancer cells[1][2] | - Stimulates β-catenin degradation[9] - Inhibits proliferation and migration of various cancer cell lines[5] - Induces apoptosis and G0/G1 cell cycle arrest[7] |
| In Vivo Activity | - Good oral bioavailability (83% in mice)[1][2] - Suppresses β-catenin target gene expression in patient-derived xenograft (PDX) models[1][2] | - Used in various in vivo models (e.g., myocardial infarction, corneal wound healing) - Poor aqueous solubility can be a limitation for in vivo use, often requiring specific formulations |
| Selectivity | Selective for β-catenin/BCL9 PPI over β-catenin/E-cadherin PPI[1][2] | Specific for tankyrases; does not affect NF-κB or TGF-β signaling pathways[10] |
Experimental Protocols
Detailed below are generalized protocols for key experiments commonly used to evaluate inhibitors of the Wnt/β-catenin pathway. These can be adapted for specific cell lines and research questions.
TOPFlash/FOPFlash Luciferase Reporter Assay
This assay is the gold standard for measuring the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, SW480) in a 96-well plate.
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), and a constitutively expressed reporter plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24 hours, treat the cells with varying concentrations of the inhibitor (this compound or XAV939) or vehicle control (e.g., DMSO).
-
If studying Wnt ligand-dependent activation, co-treat with Wnt3a conditioned media or recombinant Wnt3a.
-
-
Lysis and Luminescence Measurement:
-
After 24-48 hours of treatment, lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the TOPFlash and FOPFlash firefly luciferase signals to the Renilla luciferase signal.
-
The ratio of TOP/FOP activity indicates the specific activation of the Wnt/β-catenin pathway.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Western Blotting for β-catenin and Target Genes
This technique is used to assess the protein levels of β-catenin and its downstream targets.
-
Cell Lysis:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against β-catenin, Axin2, Cyclin D1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine relative protein expression.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., SW480) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., this compound orally, XAV939 via a suitable formulation) or vehicle control according to the predetermined dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry for target gene expression).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood and tumor samples at various time points after drug administration to determine drug concentration and its effect on target modulation.
-
Conclusion
This compound and XAV939 represent two distinct and promising strategies for targeting the Wnt/β-catenin signaling pathway. This compound offers a targeted approach by disrupting a key downstream protein-protein interaction, with the advantage of oral bioavailability. XAV939 provides potent upstream inhibition of the pathway through its action on tankyrases. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired therapeutic strategy. The lack of direct comparative studies highlights the need for further research to delineate the relative efficacy and potential for combination therapies of these two classes of Wnt pathway inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ZW4864: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ZW4864, a selective β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction inhibitor, is a critical component of laboratory safety and regulatory compliance.[1][2][3] This guide provides essential, step-by-step logistical information for the safe disposal of this compound, ensuring the protection of personnel and the environment.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere to all institutional and local regulations regarding chemical waste management. The following procedures are based on general best practices for the disposal of hazardous research chemicals.[4][5][6][7]
I. Core Principles of this compound Disposal
The proper disposal of this compound, as with most research chemicals, is governed by principles of containment, segregation, and clear identification. Adherence to these principles minimizes the risk of exposure and environmental contamination.
| Principle | Key Considerations | Rationale |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6] | Prevents potentially hazardous chemical reactions and ensures proper disposal routing. |
| Container Management | Use only designated, compatible, and properly sealed hazardous waste containers.[4][5][6][7] The original container is often the best option for waste storage.[4][7] | Prevents leaks, spills, and exposure. Containers must be in good condition and made of materials compatible with the chemical. |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard pictograms.[5] | Ensures proper identification for handling, storage, and disposal by EHS personnel. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling this compound and its waste. | Minimizes the risk of personal exposure through dermal contact, inhalation, or ingestion. |
II. Step-by-Step Disposal Procedures for this compound
The following protocols outline the disposal process for different forms of this compound waste.
A. Unused or Expired this compound (Solid)
-
Container Preparation : Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible container suitable for solid hazardous waste.
-
Labeling : Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name, quantity, and date.[5]
-
Storage : Store the labeled container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[8]
-
Pickup Request : Arrange for disposal through your institution's EHS department by submitting a hazardous waste pickup request.[5][6]
B. This compound Solutions and Contaminated Solvents
-
Waste Collection : Collect all liquid waste containing this compound, including solutions and the first rinse of contaminated labware, in a dedicated, leak-proof, and chemically compatible container.[6] Do not dispose of this compound solutions down the drain.[4][5]
-
Container Management : Keep the waste container tightly sealed when not in use.[6] Do not overfill the container; a general guideline is to fill it to no more than 90% capacity.
-
Labeling : Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.
-
Storage and Disposal : Store in the satellite accumulation area and request a pickup from EHS.
C. Contaminated Labware and Materials (Solid Waste)
-
Gross Decontamination : Remove as much of the this compound residue as possible. For empty containers, this means ensuring only trivial amounts of the chemical remain.[6]
-
Rinsing of Empty Containers :
-
For containers that held acutely hazardous waste, a triple rinse with a suitable solvent is required.[4] The rinseate must be collected and disposed of as hazardous liquid waste.[4][6]
-
After thorough rinsing, deface or remove the original label from the empty container before disposing of it as regular trash or according to institutional guidelines for non-hazardous lab glass.[4][6]
-
-
Disposal of Contaminated Solids : Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container.[7] This container must be sealed and properly labeled for disposal through EHS.
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling ZW4864
For researchers, scientists, and drug development professionals engaged in work with ZW4864, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must have side-shields to protect from splashes. |
| Hands | Protective Gloves | Nitrile gloves are recommended. Always use two pairs, with one pair under the gown cuff and the other over. |
| Body | Impervious Clothing | A disposable, long-sleeved, open-back gown made of a non-absorbent material. |
| Respiratory | Suitable Respirator | Required when there is a risk of aerosolization or when handling the powder form outside of a certified chemical fume hood. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperature is -20°C for up to two years. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
A clear and effective plan for managing spills and disposing of waste is essential to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required personal protective equipment.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
For powder spills: Gently cover with a damp absorbent material to avoid raising dust.
-
-
Clean the Area:
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all contaminated materials into a labeled, sealed, and puncture-resistant hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Disposal of Unused this compound:
Unused this compound and its containers must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash. Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Visual Guidance: this compound Handling and Emergency Workflow
The following diagram illustrates the logical workflow for safely handling this compound and responding to an emergency situation.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
